3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid
Description
Properties
IUPAC Name |
3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-6-9(2)12(10(3)7-8)18(16,17)13-5-4-11(14)15/h6-7,13H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWUPADKTAUKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 3-(2,4,6-trimethylbenzenesulfonamido)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The primary focus of this document is a detailed, step-by-step synthesis pathway involving the N-sulfonylation of β-alanine with 2,4,6-trimethylbenzenesulfonyl chloride. This guide is designed to be a self-validating system, offering not just a protocol but also the scientific rationale behind the experimental choices, safety considerations, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction: The Significance of N-Sulfonylated β-Amino Acids
N-sulfonylated amino acids are a pivotal class of compounds in the realm of medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemics. The incorporation of a sulfonamide moiety into a β-amino acid, such as in this compound, can impart favorable pharmacokinetic and pharmacodynamic properties. The 2,4,6-trimethylbenzenesulfonyl group, often referred to as a mesitylenesulfonyl or Mbs group, provides significant steric bulk, which can influence the binding affinity and selectivity of the molecule for its biological target. Furthermore, the acidic proton on the sulfonamide nitrogen and the carboxylic acid group offer opportunities for various intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition processes.
The synthesis of this target molecule, while conceptually based on fundamental organic reactions, requires meticulous control over reaction parameters to achieve high yields and purity. This guide will elucidate a robust and scalable synthetic strategy, providing the necessary details for its successful implementation in a laboratory setting.
The Core Synthesis Pathway: N-Sulfonylation of β-Alanine
The most direct and widely employed route for the synthesis of this compound is the nucleophilic substitution reaction between β-alanine and 2,4,6-trimethylbenzenesulfonyl chloride.
Reaction Mechanism:
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of β-alanine on the electrophilic sulfur atom of 2,4,6-trimethylbenzenesulfonyl chloride. The presence of a base is crucial to deprotonate the amino group of β-alanine, thereby increasing its nucleophilicity and facilitating the reaction. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.
Visualizing the Reaction Pathway:
Caption: Reaction scheme for the N-sulfonylation of β-alanine.
Detailed Experimental Protocol
This protocol is designed to be a robust and reproducible method for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| β-Alanine | 107-95-9 | 89.09 | 1.0 | Reagent grade, ≥99% purity |
| 2,4,6-Trimethylbenzenesulfonyl chloride | 773-64-8 | 218.70 | 1.1 | Reagent grade, ≥98% purity |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.2 | Pellets or solution |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | Anhydrous |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | Concentrated (37%) or 2M solution |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ACS grade for extraction |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |
Step-by-Step Synthesis Procedure
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the synthesis.
-
Preparation of the β-Alanine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (1.0 eq) in a freshly prepared solution of sodium hydroxide (2.2 eq) in deionized water. The dissolution may be gently warmed to facilitate the process. Cool the solution to room temperature.
-
Addition of the Sulfonylating Agent: In a separate flask, prepare a solution of 2,4,6-trimethylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirred β-alanine solution over a period of 30-60 minutes. The slow addition is critical to control the exothermicity of the reaction.
-
Reaction: Allow the biphasic mixture to stir vigorously at room temperature for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small percentage of acetic acid). The disappearance of the β-alanine spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
-
Work-up:
-
Once the reaction is deemed complete by TLC analysis, carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid or a 2M HCl solution. This step protonates the carboxylate and any remaining unreacted β-alanine.
-
Transfer the acidified mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash them with brine to remove any residual water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a white to off-white solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the mesityl group, the methyl protons, and the two methylene groups of the propanoic acid backbone, as well as the acidic protons of the carboxylic acid and the sulfonamide.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule with their characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, and the S=O stretches of the sulfonyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (271.33 g/mol ) and characteristic fragmentation patterns.[1]
Scientific Rationale and Troubleshooting
| Experimental Choice | Rationale | Potential Issues & Troubleshooting |
| Use of Excess Sulfonyl Chloride (1.1 eq) | To ensure complete consumption of the limiting reagent, β-alanine. | Unreacted sulfonyl chloride can complicate purification. It can be hydrolyzed during the acidic work-up. |
| Use of Strong Base (NaOH, 2.2 eq) | To deprotonate both the amino group of β-alanine for the reaction and the carboxylic acid group to keep it in the aqueous phase during the initial reaction. | Insufficient base can lead to a slow or incomplete reaction. Ensure the NaOH is of good quality and accurately weighed. |
| Biphasic Solvent System (Water/Dioxane) | Water is necessary to dissolve the β-alanine salt, while dioxane helps to solubilize the 2,4,6-trimethylbenzenesulfonyl chloride. | Poor mixing can lead to a slow reaction. Ensure vigorous stirring to maximize the interfacial area between the two phases. |
| Acidification to pH ~2 | To protonate the carboxylate salt, making the final product soluble in the organic extraction solvent. | Incomplete acidification will result in low extraction yields. Use pH paper or a pH meter to confirm the final pH. |
| Recrystallization for Purification | To remove any unreacted starting materials or by-products, resulting in a highly pure final product. | The product may oil out if the solvent system is not optimal. Experiment with different solvent ratios to find the best conditions for crystallization. |
Safety and Handling Precautions
-
2,4,6-Trimethylbenzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[2][3] It is also a lachrymator and is moisture-sensitive.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[2][3][4]
-
Sodium Hydroxide (NaOH): A strong base that is corrosive and can cause severe skin and eye burns. Handle with care and appropriate PPE.
-
Hydrochloric Acid (HCl): A strong acid that is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.
-
1,4-Dioxane: A flammable liquid and a suspected carcinogen. All handling should be performed in a fume hood.
Conclusion
The synthesis of this compound via the N-sulfonylation of β-alanine is a robust and reliable method that can be readily implemented in a standard organic chemistry laboratory. By adhering to the detailed protocol and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for further investigation in their respective fields. The information provided in this guide serves as a comprehensive resource to ensure a successful synthetic outcome.
References
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S D Fine-Chem Limited. (2018, July 14). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques.
Introduction
This compound, also known as N-mesitylsulfonyl-β-alanine, is a sulfonamide derivative. The structural verification of such molecules is a critical step in chemical synthesis and drug discovery, ensuring purity, identity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information about the molecular structure and composition.[1] This document outlines the experimental protocols and interpretation of the spectral data to confirm the structure of the title compound.
The molecular structure consists of a mesitylene (2,4,6-trimethylbenzene) group attached to a sulfonyl group, which is in turn bonded to the nitrogen of a β-alanine moiety. This unique combination of an aromatic ring, a sulfonamide linker, and a carboxylic acid functional group gives rise to a distinct spectroscopic signature.
Molecular Structure and Properties
Before delving into the spectral data, it is essential to understand the fundamental properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₄S | [2][3] |
| Molecular Weight | 271.33 g/mol | [2][3] |
| IUPAC Name | 3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid | [2] |
| CAS Number | 785792-44-1 | [2][3] |
Below is a diagram of the molecular structure, with key proton and carbon environments labeled for reference in the subsequent NMR analysis.
Caption: Labeled structure of this compound.
Experimental Protocols
The reliability of spectroscopic data is fundamentally dependent on the rigor of the experimental procedure. The following sections detail the methodologies for acquiring high-quality NMR and MS data.
NMR Spectroscopy Protocol
Rationale for Solvent Selection: Deuterated solvents are essential for solution-state NMR to avoid large solvent signals that would obscure the analyte's peaks.[1][4] Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound due to their ability to dissolve both the aromatic and carboxylic acid moieties. DMSO-d₆ is particularly useful as it can facilitate the exchange of the acidic protons (NH and COOH), which can be observed in the spectrum.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[4][5]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred, as they can degrade the spectral resolution.[4]
-
Referencing: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the sample. TMS provides a sharp signal at 0.00 ppm and is chemically inert, making it an excellent reference point.[6]
-
Instrument Setup: Place the NMR tube into the spectrometer's probe. Follow the instrument's standard operating procedure for locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[7]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
Mass Spectrometry Protocol
Rationale for Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like the target compound.[8][9] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation, allowing for clear determination of the molecular weight.[8]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.[10]
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of appropriate volatile solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).[8][10] The use of volatile buffers like formic acid or ammonium acetate is recommended, while non-volatile salts must be avoided.[8][11]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da) in both positive and negative ion modes to observe the protonated and deprotonated molecular ions, respectively.
Data Presentation and Interpretation
The following sections present the expected NMR and mass spectrometry data and provide a detailed interpretation to confirm the molecular structure.
¹H NMR Spectroscopy Data
The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.3 | Broad Singlet | 1H | COOH |
| ~7.8 | Singlet | 1H | NH |
| ~6.9 | Singlet | 2H | Ar-H |
| ~3.2 | Triplet | 2H | -CH₂-NH |
| ~2.5 | Triplet | 2H | -CH₂-COOH |
| ~2.4 | Singlet | 6H | Ar-CH₃ (ortho) |
| ~2.2 | Singlet | 3H | Ar-CH₃ (para) |
Interpretation:
-
Aromatic Protons (Ar-H): The two aromatic protons on the mesitylene ring are chemically equivalent and appear as a single sharp singlet at approximately 6.9 ppm.
-
Methyl Protons (Ar-CH₃): The three methyl groups on the aromatic ring are in two different environments. The two ortho-methyl groups are equivalent and give rise to a singlet integrating to 6 protons around 2.4 ppm. The para-methyl group appears as a separate singlet for 3 protons at a slightly different chemical shift, around 2.2 ppm.
-
Propanoic Acid Chain Protons: The two methylene groups (-CH₂-) of the β-alanine moiety are adjacent to each other. They appear as two distinct triplets due to spin-spin coupling. The methylene group attached to the nitrogen (-CH₂-NH) is deshielded by the sulfonamide group and appears further downfield (~3.2 ppm) compared to the methylene group adjacent to the carbonyl (-CH₂-COOH) at ~2.5 ppm.
-
Acidic Protons (COOH and NH): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (~12.3 ppm). The sulfonamide proton (NH) also appears as a singlet, typically around 7.8 ppm. The broadness and chemical shift of these protons can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy Data
The carbon NMR spectrum shows the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (Carboxylic Acid) |
| ~142 | Ar-C (ipso, C-S) |
| ~139 | Ar-C (ortho, C-CH₃) |
| ~135 | Ar-C (para, C-CH₃) |
| ~131 | Ar-CH |
| ~40 | -CH₂-NH |
| ~35 | -CH₂-C=O |
| ~22 | Ar-CH₃ (ortho) |
| ~20 | Ar-CH₃ (para) |
Interpretation:
-
The spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule.
-
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 173 ppm.
-
The four different types of aromatic carbons are observed in the typical aromatic region (130-145 ppm).
-
The two methylene carbons of the propanoic acid chain appear in the aliphatic region, with the carbon attached to the nitrogen being slightly more downfield.
-
The two types of methyl carbons (ortho and para) on the aromatic ring appear at the most upfield positions.
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
| m/z (amu) | Ion Mode | Assignment |
| 272.0956 | Positive (ESI+) | [M+H]⁺ |
| 270.0800 | Negative (ESI-) | [M-H]⁻ |
| 183.0582 | Positive (ESI+) | [M+H - C₃H₅NO₂]⁺ (Mesitylenesulfonyl cation) |
| 155.0265 | Positive (ESI+) | [M+H - SO₂ - C₃H₅NO₂]⁺ (Mesityl cation) |
Interpretation:
-
Molecular Ion: The primary observation in ESI-MS is the molecular ion. In positive mode, the protonated molecule [M+H]⁺ is observed at m/z 272.0956 (calculated for C₁₂H₁₈NO₄S⁺). In negative mode, the deprotonated molecule [M-H]⁻ is observed at m/z 270.0800 (calculated for C₁₂H₁₆NO₄S⁻). The high-resolution mass measurement should match the theoretical exact mass, confirming the elemental composition.[2]
-
Fragmentation: Under collision-induced dissociation (CID) in MS/MS experiments, sulfonamides exhibit characteristic fragmentation patterns.[12][13] A common fragmentation pathway is the cleavage of the S-N bond.[14] This would lead to the formation of the mesitylenesulfonyl cation at m/z 183. Another characteristic fragmentation of aromatic sulfonamides is the loss of SO₂, which can occur via rearrangement.[14][15]
Workflow and Visualization
The overall process from sample to structurally confirmed compound can be visualized as a logical workflow.
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR data are fully consistent with the assigned structure, accounting for all proton and carbon environments. High-resolution mass spectrometry confirms the elemental composition and molecular weight. This guide serves as a robust framework for the analysis of this compound, underscoring the synergy between these powerful analytical techniques in modern chemical research.
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.[Link]
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Sample Preparation Protocol for ESI Accurate Mass Service. University of Liverpool.[Link]
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Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.[Link]
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Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications - The Journal of Organic Chemistry.[Link]
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Sample preparation for the ES/MS. University of Bristol.[Link]
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Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.[Link]
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Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison.[Link]
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Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate.[Link]
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Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate.[Link]
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Sample Preparation. University of Illinois.[Link]
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A Comprehensive Review of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic Acid Analogs: Synthesis, Bioactivity, and Therapeutic Potential
This technical guide provides an in-depth exploration of 3-(2,4,6-trimethylbenzenesulfonamido)propanoic acid and its analogs, a class of compounds demonstrating significant potential across various therapeutic areas. Drawing upon established synthetic methodologies and key findings in medicinal chemistry, this document will elucidate the core principles of their design, synthesis, and biological evaluation. We will delve into the structure-activity relationships that govern their efficacy and explore the mechanistic underpinnings of their actions, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Chemical Scaffolding and Its Significance
The core structure, this compound, combines a sulfonamide linkage with a propanoic acid moiety, anchored to a sterically hindered trimethylbenzene (mesitylene) group.[1] This unique arrangement of functional groups provides a versatile scaffold for the development of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anticancer, and anti-inflammatory agents.[2][3] The propanoic acid tail is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs), contributing to their pharmacokinetic and pharmacodynamic profiles.[4][5] The mesitylene group, with its bulky and lipophilic nature, can significantly influence the compound's interaction with biological targets, potentially enhancing selectivity and potency.
This guide will systematically review the available literature to provide a comprehensive understanding of how modifications to this core structure impact its biological activity.
Synthetic Strategies for Analog Development
The synthesis of this compound analogs generally follows established protocols for the formation of sulfonamides and the derivatization of carboxylic acids. A common and effective approach involves the reaction of an appropriate amino acid with a substituted benzenesulfonyl chloride in the presence of a base.[2][6]
General Synthesis of Benzenesulfonamide Derivatives
A foundational method for creating the sulfonamide linkage is the base-promoted reaction between an amino acid and a substituted benzenesulfonyl chloride. This versatile reaction allows for the introduction of diverse functionalities on both the aromatic ring and the amino acid side chain, enabling the generation of a broad library of analogs.
Experimental Protocol: Synthesis of Benzenesulfonamides
-
Dissolution: Dissolve the selected amino acid in an appropriate aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).
-
Addition of Sulfonyl Chloride: To the cooled solution (0-5 °C), add the substituted benzenesulfonyl chloride portion-wise with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Acidification: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the sulfonamide product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography.
Modifications of the Propanoic Acid Moiety
Further diversification of the analogs can be achieved through reactions involving the carboxylic acid group of the propanoic acid tail. Standard organic chemistry transformations such as esterification, amidation, and the formation of hydrazones can be employed to introduce a wide range of chemical functionalities. For instance, palladium-mediated amidation has been successfully used to synthesize carboxamide derivatives of benzenesulfonamides.[2][6]
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is intricately linked to their chemical structure. Variations in the substituents on the aromatic ring, the nature of the amino acid backbone, and modifications to the propanoic acid terminus can all have profound effects on potency and selectivity.
Influence of Aromatic Ring Substitution
The substitution pattern on the benzenesulfonyl moiety is a critical determinant of biological activity. Electron-withdrawing groups on the aromatic ring have been shown to enhance the activity of some sulfonamide-based inhibitors.[7] Conversely, the presence of electron-donating groups, such as the methyl groups in the mesitylene ring of the parent compound, can also modulate activity, though their effect is target-dependent.[7] The bulky nature of the 2,4,6-trimethylphenyl group can provide steric hindrance that may favor binding to specific protein pockets while preventing interaction with others, thereby contributing to selectivity.
Role of the Sulfonamide Linker
The sulfonamide linkage is not merely a passive connector; it is essential for the biological activity of many analogs, particularly those targeting enzymes like carbonic anhydrases and kinases.[7][8][9] The geometry and hydrogen-bonding capabilities of the sulfonamide group are crucial for anchoring the molecule within the active site of the target protein.
Impact of the Propanoic Acid Tail
The propanoic acid portion of the molecule and its derivatives play a significant role in the overall pharmacological profile. For analogs acting as enzyme inhibitors, the tail region can extend into different sub-pockets of the active site, influencing isoform specificity.[8] Modifications to this tail, such as the introduction of bulky or charged groups, can be used to fine-tune the compound's interaction with its target and modulate its pharmacokinetic properties.
Biological Activities and Therapeutic Applications
Analogs of this compound belong to broader chemical classes—benzenesulfonamides and aryl propionic acids—that are known to exhibit a wide range of biological activities.
Antimicrobial Activity
Benzenesulfonamide derivatives have a long history as antimicrobial agents.[2] Novel synthesized carboxamide derivatives of benzenesulfonamides have shown promising in vitro activity against a panel of bacteria and fungi, including E. coli, S. aureus, P. aeruginosa, C. albicans, and A. niger.[2][6] The mechanism of action often involves the inhibition of essential metabolic pathways in the microorganisms. Similarly, 2,4,6-trimethylbenzenesulfonyl hydrazones have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[10]
Anti-inflammatory and Analgesic Properties
Aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[4][5] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Certain benzenesulfonamide derivatives have also demonstrated potent in vivo anti-inflammatory activity, as seen in carrageenan-induced rat paw edema models.[2][6]
Enzyme Inhibition
The sulfonamide scaffold is a privileged structure for the design of enzyme inhibitors, most notably for carbonic anhydrases (CAs).[3][8][11] Different CA isoforms are implicated in a variety of diseases, including cancer, making selective inhibitors highly sought after. The structure-activity relationships of benzenesulfonamide-based CA inhibitors have been extensively studied, revealing that subtle changes to the molecule can lead to significant differences in isoform specificity.[8] Additionally, benzenesulfonamide analogs have been investigated as inhibitors of other enzymes, such as receptor tyrosine kinases, which are important targets in cancer therapy.[9][12]
Quantitative Data Summary
The following table summarizes key biological activity data for representative benzenesulfonamide and propanoic acid derivatives from the literature. This data provides a quantitative basis for comparing the potency of different analogs.
| Compound Class/Derivative | Target/Organism | Assay | Activity Metric | Value | Reference |
| Benzenesulfonamide Carboxamide 4d | E. coli | Antimicrobial | MIC | 6.72 mg/mL | [2][6] |
| Benzenesulfonamide Carboxamide 4h | S. aureus | Antimicrobial | MIC | 6.63 mg/mL | [2][6] |
| Benzenesulfonamide Carboxamide 4e | A. niger | Antimicrobial | MIC | 6.28 mg/mL | [2][6] |
| Benzenesulfonamide Carboxamide 4e | Antioxidant | DPPH Assay | IC50 | 0.3287 mg/mL | [2][6] |
| 2,4,6-Trimethylbenzenesulfonyl Hydrazone 24 | Gram-positive bacteria | Antimicrobial | MIC | 7.81-15.62 µg/mL | [10] |
| Benzenesulfonamide Analog 1f | TRPV4 | Inhibition Assay | IC50 | 0.46 ± 0.08 µM | [13] |
| Benzenesulfonamide Analog AL106 | Glioblastoma Cells | Cytotoxicity | IC50 | 58.6 µM | [9][12] |
Future Directions and Conclusion
The exploration of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. The versatility of the core scaffold, combined with well-established synthetic routes, allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of analogs that exhibit interesting biological activities.
-
Mechanism of Action Studies: Investigating the detailed mechanisms by which these compounds exert their effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising analogs in relevant animal models of disease.
References
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). Frontiers in Chemistry. [Link]
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Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021-02-17). Molecules. [Link]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2019-01-01). Indo American Journal of Pharmaceutical Sciences. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). Frontiers in Chemistry. [Link]
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Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017-01-17). ChemBioChem. [Link]
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Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2024-01-10). Archiv der Pharmazie. [Link]
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Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021-09-28). Molecules. [Link]
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Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024-06-01). Bioorganic Chemistry. [Link]
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Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2012-08-23). Journal of Medicinal Chemistry. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2021-08-11). Molecules. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024-02-17). Pharmaceuticals. [Link]
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Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists. (1998-08-18). Bioorganic & Medicinal Chemistry Letters. [Link]
- A kind of synthetic method of 3- (benzene sulfonyl) propionic acid. (2019-06-21).
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Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-05-16). ResearchGate. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2021-08-11). Molecules. [Link]
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Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. (1992-04-15). Biochemistry. [Link]
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Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. (2009-12-01). The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022-09-01). Molecules. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid in Enzyme Inhibition Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid in enzyme inhibition assays. This document offers both theoretical insights and practical, step-by-step protocols to facilitate the robust characterization of this compound's potential inhibitory effects on a model enzyme system.
Introduction: The Rationale for Investigating Sulfonamide-Based Inhibitors
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Its prevalence stems from its ability to act as a bioisostere of esters and amides, and its capacity to form key hydrogen bonds with enzyme active sites. Compounds bearing the arylsulfonamido alkanoic acid scaffold have shown activity against various enzyme classes, including proteases and metalloenzymes like carbonic anhydrases and thromboxane synthase[1][2][3].
This compound, with its distinct substitution pattern on the aryl ring, presents an interesting candidate for enzyme inhibition studies. The trimethyl substitution may influence its steric interactions and hydrophobicity, potentially leading to novel selectivity and potency profiles.
This guide will use a well-characterized enzyme, Human Carbonic Anhydrase II (hCA II), as a model system to illustrate the experimental workflow for determining the inhibitory potential of this compound. Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are established drug targets.
Principle of the Assay: A Spectrophotometric Approach to Quantifying Inhibition
The activity of hCA II can be conveniently monitored using a spectrophotometric assay based on the hydrolysis of a chromogenic substrate, such as 4-nitrophenyl acetate (pNPA). The enzyme catalyzes the hydrolysis of pNPA to 4-nitrophenolate, which is a yellow-colored product with a strong absorbance at 400 nm.
In the presence of an inhibitor, the rate of pNPA hydrolysis will decrease. By measuring the rate of product formation at various concentrations of both the inhibitor and the substrate, we can determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Furthermore, by analyzing the enzyme kinetics in the presence of the inhibitor, we can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed)[4][5][6].
Essential Materials and Reagents
-
Enzyme: Purified Human Carbonic Anhydrase II (hCA II)
-
Inhibitor: this compound (MW: 271.33 g/mol )[7]
-
Substrate: 4-Nitrophenyl acetate (pNPA)
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
-
Apparatus:
-
UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 400 nm
-
96-well, flat-bottom, UV-transparent microplates
-
Calibrated single and multichannel pipettes
-
Incubator set to the optimal temperature for the enzyme (typically 25°C or 37°C)
-
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results.
-
Inhibitor Stock Solution (10 mM):
-
Accurately weigh 2.71 mg of this compound.
-
Dissolve the compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Enzyme Stock Solution (1 mg/mL):
-
Reconstitute lyophilized hCA II in the assay buffer to a final concentration of 1 mg/mL.
-
Gently mix by inversion. Avoid vigorous vortexing to prevent denaturation.
-
Store on ice for immediate use or in aliquots at -80°C for long-term storage. The working concentration will need to be optimized for the specific assay conditions.
-
-
Substrate Stock Solution (100 mM):
-
Dissolve 181.1 mg of pNPA in 10 mL of acetonitrile or DMSO.
-
Store in a light-protected container at -20°C.
-
Protocol for Determining the IC₅₀ Value
The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of enzyme activity under the specified assay conditions.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.
Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
Assay Plate Setup: In a 96-well plate, add the following components in the specified order. It is crucial to include appropriate controls.
| Well Type | Reagent | Volume (µL) |
| Test Wells | Assay Buffer | 178 |
| Inhibitor Dilution | 2 | |
| hCA II (working solution) | 10 | |
| Positive Control (100% Activity) | Assay Buffer | 180 |
| DMSO (no inhibitor) | 2 | |
| hCA II (working solution) | 10 | |
| Negative Control (0% Activity) | Assay Buffer | 190 |
| DMSO (no inhibitor) | 2 |
-
Pre-incubation: Gently mix the plate and pre-incubate at the enzyme's optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme[4].
-
Initiate the Reaction: Add 10 µL of the pNPA working solution to all wells to start the reaction. The final substrate concentration should ideally be at or near its Kₘ value for the enzyme to ensure sensitivity to different inhibition types[5].
-
Measure Activity: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol for Determining the Mechanism of Inhibition
To understand how the inhibitor interacts with the enzyme, it is essential to determine its mechanism of inhibition. This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations[4][6].
Step-by-Step Procedure:
-
Experimental Setup: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀). For each inhibitor concentration, vary the substrate (pNPA) concentration (e.g., from 0.2 x Kₘ to 5 x Kₘ).
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Determine the Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity) for the uninhibited reaction.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition[4].
-
Interpreting Lineweaver-Burk Plots
Caption: Lineweaver-Burk plots illustrating different inhibition mechanisms.
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
Data Interpretation and Key Parameters
| Parameter | Description | How to Determine |
| IC₅₀ | Inhibitor concentration causing 50% reduction in enzyme activity. | Dose-response curve (% Inhibition vs. log[Inhibitor]). |
| Kₘ | Substrate concentration at which the reaction velocity is half of Vₘₐₓ. | Michaelis-Menten or Lineweaver-Burk plot. |
| Vₘₐₓ | Maximum rate of reaction when the enzyme is saturated with substrate. | Michaelis-Menten or Lineweaver-Burk plot. |
| Kᵢ | Inhibition constant; a measure of the inhibitor's binding affinity. | Derived from kinetic studies (e.g., using the Cheng-Prusoff equation for competitive inhibitors). |
Troubleshooting and Best Practices
-
Inhibitor Solubility: Ensure the inhibitor remains soluble in the final assay buffer. The final DMSO concentration should typically be kept below 1% to avoid affecting enzyme activity.
-
Linear Range: Confirm that the assay is performed within the linear range of both the enzyme concentration and the detection method[8].
-
Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent inhibition. This can be assessed by varying the pre-incubation time of the enzyme and inhibitor[5][8].
-
Appropriate Controls: Always include positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the assay results[9][10].
By following these detailed protocols and guidelines, researchers can effectively utilize this compound in enzyme inhibition assays to characterize its inhibitory profile and elucidate its mechanism of action.
References
-
Teplyi, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Edmondson, D. E., et al. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 27(6). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Basu, A., & Kyllo, E. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 58-61. [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]
-
Ahern, K., & Rajagopal, I. (2025). Enzyme Inhibition. Chemistry LibreTexts. [Link]
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Wassaf, D., et al. (2006). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 358(2), 197-206. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
-
Ali, A., et al. (2024). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Education Sciences, 14(6), 614. [Link]
-
PubChem. (n.d.). 3-(4-Methylbenzenesulfonamido)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Bodnár Mikulová, M., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 27(21), 7248. [Link]
-
Collins, J. L., et al. (1997). Thromboxane Modulating Agents. 3. 1H-imidazol-1-ylalkyl- And 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic Acid Derivatives as Dual Thromboxane Synthase inhibitor/thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 40(21), 3442-3452. [Link]
-
Ohtaka, H., et al. (1993). Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Chemical & Pharmaceutical Bulletin, 41(6), 1046-1053. [Link]
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- 2. Thromboxane modulating agents. 3. 1H-imidazol-1-ylalkyl- and 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acid derivatives as dual thromboxane synthase inhibitor/thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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High-Throughput Screening Methods for 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic Acid Derivatives: Application Notes and Protocols
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents ranging from antibacterials to diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2][3] The compound class, 3-(2,4,6-trimethylbenzenesulfonamido)propanoic acid and its derivatives, represents a scaffold with significant potential for interacting with various biological targets. Given the versatility of the sulfonamide moiety, these derivatives are prime candidates for large-scale screening campaigns to uncover novel biological activities.
High-throughput screening (HTS) is an indispensable methodology in early-stage drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of various HTS methods for the characterization of this compound derivatives. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and discuss the interpretation of screening data.
For the context of this application note, we will focus on screening these derivatives for inhibitory activity against Carbonic Anhydrase II (CA II) , a well-established target for sulfonamide-based drugs.[6] The principles and protocols described herein are, however, broadly applicable to other enzyme and receptor targets.
The Foundation of a Successful HTS Campaign: Assay Quality Control
Before embarking on a large-scale screen, it is imperative to develop and validate a robust assay. The quality of an HTS assay is commonly quantified by the Z'-factor (Z-prime factor) . This statistical parameter reflects the separation between the positive and negative control signals, providing a measure of the assay's reliability for identifying true "hits".[7][8][9]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An ideal assay has a Z'-factor of 1.[10] In practice, an assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[10][11] A value between 0 and 0.5 is considered marginal, and a value less than 0 indicates that the assay is not suitable for screening.[9][10]
HTS Workflow Overview
A typical HTS campaign follows a structured workflow designed to efficiently identify and validate active compounds from a large library.
Caption: Generalized workflow for a high-throughput screening campaign.
Protocol 1: Fluorescence-Based Assay for Carbonic Anhydrase II Inhibition
Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, wide dynamic range, and compatibility with automation.[12][13] This protocol describes a method to screen for inhibitors of CA II's esterase activity using 4-nitrophenyl acetate (NPA) as a substrate.[6]
Principle
Carbonic Anhydrase II catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol (PNP). While NPA is colorless, its product, PNP, is yellow and can be colorimetrically detected. For a more sensitive fluorescent readout, the assay can be coupled with a secondary enzyme system or utilize a fluorogenic substrate that becomes fluorescent upon cleavage by CA II. For simplicity and broad applicability, we will detail a colorimetric (absorbance-based) approach adaptable to HTS. While not strictly fluorescence, the principles of plate-based screening, controls, and data analysis are directly transferable. A truly fluorescence-based alternative would involve a substrate like fluorescein diacetate, which is hydrolyzed to the highly fluorescent fluorescein.
Materials and Reagents
-
Human Carbonic Anhydrase II (CA II), recombinant
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Acetazolamide (positive control inhibitor)
-
384-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
CA II Enzyme Stock: Prepare a 2X working solution of CA II in assay buffer. The final concentration in the assay should be determined during assay development to yield a linear reaction rate for at least 30 minutes. A typical final concentration is in the range of 10-50 nM.
-
NPA Substrate Stock: Prepare a 10 mM stock solution of NPA in DMSO. Further dilute to a 2X working solution in assay buffer. The optimal final concentration should be at or near the Km of the enzyme for the substrate.
-
Compound Plates: Serially dilute the this compound derivatives in DMSO to create stock plates. From these, create intermediate plates by diluting with assay buffer to a 4X final concentration.
-
Controls: Prepare 4X solutions of a known CA II inhibitor like Acetazolamide (positive control) and DMSO alone (negative control) in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Using an automated liquid handler, add 5 µL of the 4X compound or control solution to the appropriate wells of the 384-well assay plate.
-
Add 10 µL of the 2X CA II enzyme solution to all wells except for the background control wells (add 10 µL of assay buffer instead).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes (kinetic read). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 20 minutes) and then take a single reading.
-
-
Data Analysis:
-
For kinetic data, calculate the reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_bkgd) / (Rate_neg_ctrl - Rate_bkgd))
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
| Parameter | Recommended Value | Justification |
| Plate Format | 384-well | Balances throughput with manageable volumes. |
| Final Assay Volume | 20 µL | Reduces reagent consumption. |
| Final CA II Conc. | 25 nM | Should be optimized for linear kinetics. |
| Final NPA Conc. | 100 µM | Near the Km for robust signal. |
| Final Compound Conc. | 10 µM | Standard for primary single-point screens. |
| Incubation Time | 15 min (pre-inc.) | Allows for inhibitor binding before reaction starts. |
| Readout | Kinetic Abs @ 405 nm | Provides more robust data than endpoint reads. |
| Positive Control | Acetazolamide (1 µM) | Validates assay sensitivity to known inhibitors. |
| Negative Control | 0.5% DMSO | Vehicle control for compound library. |
Protocol 2: Luminescence-Based Cell Viability Assay (Counter-Screen)
It is crucial to perform counter-screens to eliminate compounds that exhibit non-specific activity or cytotoxicity. A common artifact in HTS is identifying compounds that appear to be inhibitors but are actually cytotoxic, leading to a decrease in cellular signals in cell-based assays or non-specific protein denaturation in biochemical assays. Luminescence-based cell viability assays are highly sensitive and provide a robust method for this purpose.[14][15][16]
Principle
This protocol utilizes a commercially available reagent (e.g., CellTiter-Glo®) that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[17] The assay involves adding a single reagent directly to cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
Materials and Reagents
-
A relevant cell line (e.g., HEK293 or a cancer cell line like A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
384-well, white, solid-bottom cell culture plates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer-capable plate reader
Detailed Protocol
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration that will result in 50-70% confluency after 24 hours of incubation (e.g., 2,000-5,000 cells per well).
-
Using a multichannel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well white plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a 1000X stock of the this compound derivatives in DMSO.
-
Create a 4X working concentration by diluting the compounds in cell culture medium.
-
Remove the cell plates from the incubator and add 10 µL of the 4X compound solution to the respective wells. Include wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control and DMSO-containing medium as a negative control.
-
Incubate the plates for a period relevant to the primary assay or a standard cytotoxicity timeframe (e.g., 24 or 48 hours).
-
-
Luminescence Reading:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 30 µL of the luminescent cell viability reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix thoroughly.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration: % Viability = 100 * (Luminescence_sample / Luminescence_neg_ctrl)
-
Compounds that show a significant decrease in cell viability (e.g., >20%) at the concentration they were active in the primary screen should be flagged as potentially cytotoxic and deprioritized.
-
Assay Workflow Visualization
Caption: Step-by-step workflow for a luminescence-based cell viability assay.
Advanced and Orthogonal Screening Methods
To build a more comprehensive profile of the hit compounds and to screen for other potential activities, additional HTS technologies can be employed.
-
Label-Free Detection: Technologies like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to directly measure the binding of the compound derivatives to the target protein without the need for fluorescent or radioactive labels.[18][19] This provides valuable information on binding kinetics (kon and koff rates) and affinity (KD). These methods are less susceptible to interference from fluorescent compounds, a common source of artifacts in primary screens.[20]
-
Cell-Based Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. It is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This can be a powerful tool to confirm that a compound interacts with the intended target in a physiological context.
-
High-Content Screening (HCS): For derivatives targeting cellular pathways, HCS provides a more nuanced, image-based readout.[17] Instead of a single data point, HCS can quantify multiple cellular parameters, such as protein translocation, changes in cell morphology, or the expression of reporter genes.[4][17]
Conclusion
The successful high-throughput screening of this compound derivatives requires a systematic and multi-faceted approach. By starting with a robust and well-validated primary assay, such as the fluorescence-based method for carbonic anhydrase inhibition, researchers can efficiently identify initial hits. It is of paramount importance to follow up with appropriate counter-screens, like the luminescence-based viability assay, to eliminate cytotoxic and non-specific compounds. Incorporating orthogonal, label-free, and cell-based secondary assays will provide a deeper understanding of the compound's mechanism of action and confirm on-target activity. This structured workflow, grounded in rigorous assay validation and data analysis, will maximize the probability of discovering novel and potent modulators of biological function from this promising chemical scaffold.
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BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 95(2), 99-110. [Link]
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Drug Target Review. (2015). Label-free technologies for monitoring drug interactions. Retrieved January 15, 2026, from [Link]
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High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. Retrieved January 15, 2026, from [Link]
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ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2235–2245. [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug metabolism and disposition: the biological fate of chemicals, 51(10), 1254–1272. [Link]
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Poli, G., Supuran, C. T., & Tuccinardi, T. (2018). Carbonic Anhydrase Inhibitors: Identifying Therapeutic Cancer Agents Through Virtual Screening. Journal of medicinal chemistry, 61(17), 7585–7608. [Link]
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Sartorius. (n.d.). Label-Free Detection. Retrieved January 15, 2026, from [Link]
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ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(11), 5557-5580. [Link]
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AXXAM. (n.d.). High-Throughput Screening. Retrieved January 15, 2026, from [Link]
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Application Notes and Protocols for 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid in Protein Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of high-resolution protein structures through X-ray crystallography is fundamental to advancing our understanding of biological processes and accelerating structure-based drug design. A significant bottleneck in this endeavor is the production of well-ordered, diffraction-quality crystals. This often necessitates the exploration of a vast chemical space of additives that can favorably influence protein solubility, stability, and crystal lattice formation. This document introduces 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid as a novel chemical entity with the potential to act as a beneficial additive in protein crystallization experiments. By leveraging its unique amphipathic properties, this compound is hypothesized to function as a chemical chaperone, promoting protein stability and facilitating the formation of crystalline arrays. Herein, we provide a comprehensive guide, including its mechanism of action, detailed protocols for its application in crystallization screening and optimization, and a framework for its rational use in challenging crystallization projects.
Introduction: The Challenge of Protein Crystallization and the Role of Additives
Obtaining well-diffracting crystals is often the most challenging and empirical step in protein X-ray crystallography.[1][2] Many proteins, particularly those with flexible regions or hydrophobic patches, are prone to aggregation or forming amorphous precipitates under conditions that would otherwise favor crystallization. Additives are small molecules or polymers that are included in the crystallization drop to favorably alter the physicochemical environment.[3] They can improve crystal quality by influencing protein-protein and protein-solvent interactions, thereby guiding the formation of a well-ordered crystal lattice.
Compound Profile: this compound
This compound, also known as N-(mesitylsulfonyl)-beta-alanine, is a small organic molecule with distinct chemical features that make it an intriguing candidate as a crystallization additive.
| Property | Value | Source |
| IUPAC Name | 3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid | PubChem CID: 2094177 |
| Molecular Formula | C₁₂H₁₇NO₄S | PubChem CID: 2094177 |
| Molecular Weight | 271.33 g/mol | PubChem CID: 2094177 |
| Structure | PubChem CID: 2094177 |
Hypothesized Mechanism of Action: A Chemical Chaperone
We propose that this compound functions as a chemical chaperone in the context of protein crystallization. Chemical chaperones are a class of small molecules that assist in the proper folding and stabilization of proteins without being part of the final folded structure.[4] The amphipathic nature of this compound is central to this hypothesis.
-
Hydrophobic Moiety: The 2,4,6-trimethylbenzene (mesityl) group provides a nonpolar surface. This can interact with exposed hydrophobic patches on a protein's surface, which are often a source of aggregation. By masking these regions, the compound can prevent non-specific protein aggregation and increase protein solubility.
-
Hydrophilic Moiety: The propanoic acid and sulfonamido groups are polar and capable of forming hydrogen bonds. These groups can interact favorably with the aqueous solvent and polar residues on the protein surface, helping to maintain protein hydration and solubility.
This dual functionality allows the molecule to bridge the interface between the protein and the solvent, promoting a more stable and homogeneous protein solution, which is a prerequisite for successful crystallization.
Caption: Proposed mechanism of this compound as a chemical chaperone.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as a crystallization additive.
Preparation of Stock Solution
A concentrated stock solution should be prepared for ease of use in screening experiments.
| Parameter | Recommendation |
| Solvent | 1 M NaOH or DMSO |
| Concentration | 100 mM |
| Preparation | Dissolve the compound in the chosen solvent. If using NaOH, the resulting solution will be the sodium salt. Gentle warming may be required for complete dissolution. Filter-sterilize the solution through a 0.22 µm filter. |
| Storage | Store at 4°C for short-term use (up to one week) or at -20°C for long-term storage. |
Protocol 1: Additive Screening with an Existing Condition
This protocol is designed to test the effect of the additive on a pre-existing crystallization "hit" that yields suboptimal crystals (e.g., microcrystals, needles, or precipitate).
Materials:
-
Purified protein sample (at a concentration suitable for crystallization)
-
100 mM stock solution of this compound
-
Crystallization reservoir solution from the initial "hit" condition
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure (for a single drop):
-
Prepare the modified reservoir solution: In a microcentrifuge tube, mix the original reservoir solution with the 100 mM additive stock solution to achieve a final additive concentration range of 1-10 mM. For example, to make 1 ml of reservoir with 5 mM additive, mix 950 µl of the original reservoir solution with 50 µl of the 100 mM additive stock.
-
Set up the crystallization drop:
-
Sitting Drop: Pipette 1 µl of the protein solution onto the post of the crystallization plate. Add 1 µl of the modified reservoir solution.
-
Hanging Drop: Pipette 1 µl of the protein solution onto a coverslip. Add 1 µl of the modified reservoir solution. Invert the coverslip and seal the well containing the original (unmodified) reservoir solution.
-
-
Incubate and Monitor: Incubate the plate at the desired temperature and monitor for crystal growth over time. Compare the results to a control drop set up without the additive.
Sources
- 1. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Membrane protein crystallization in amphiphile phases: practical and theoretical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid
Welcome to the technical support center for the synthesis of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, troubleshoot suboptimal results, and implement robust, high-yield protocols. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient preparation of this valuable sulfonamide compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
The synthesis is typically a nucleophilic substitution reaction between β-alanine (3-aminopropanoic acid) and 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride). The reaction is most commonly performed under Schotten-Baumann conditions, which involve an aqueous basic medium to facilitate the reaction and neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: Why is pH control so critical for achieving a high yield in this reaction?
Maintaining the proper pH is arguably the most critical factor in this synthesis. The reaction requires a delicate balance:
-
Nucleophilicity of the Amine: The amino group of β-alanine must be deprotonated (free amine form) to act as an effective nucleophile and attack the sulfonyl chloride. This is favored under basic conditions.[4][5]
-
Stability of the Sulfonyl Chloride: The electrophile, 2,4,6-trimethylbenzenesulfonyl chloride, is highly susceptible to hydrolysis under strongly basic conditions.[4][6][7] This side reaction consumes the sulfonyl chloride, directly reducing the potential yield of the desired sulfonamide.
Therefore, the pH must be high enough to ensure a sufficient concentration of the free amine but not so high as to cause rapid hydrolysis of the sulfonyl chloride. An optimal pH range is typically between 8.5 and 10.
Q3: My reaction is complete, but I'm struggling to isolate a pure, solid product. What are the common purification challenges?
The product, being a carboxylic acid, can be challenging to purify. Common issues include:
-
High Water Solubility: The presence of both a sulfonic acid-like amide and a carboxylic acid group can make the product and its salts quite water-soluble, complicating extraction and precipitation.[8][9]
-
Removal of Inorganic Salts: The reaction and workup often introduce inorganic salts (e.g., NaCl, NaHCO₃), which can be difficult to separate from the polar product.[8]
-
Oily Products: The presence of unreacted starting materials or byproducts from sulfonyl chloride hydrolysis can lead to the product oiling out instead of crystallizing.
Effective purification typically involves careful acidification to precipitate the product, followed by washing or recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture.[10][11]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: Consistently Low or No Product Yield
Q: I've mixed my reagents, but analysis (TLC, LC-MS) shows little to no formation of the desired product. What's going wrong?
A: This issue almost always points to a problem with one of the two key reactants or the reaction environment.
-
Possible Cause 1: Inactive Nucleophile (β-Alanine).
-
The "Why": In neutral or acidic water, β-alanine exists predominantly in its zwitterionic or protonated form. The ammonium group (-NH₃⁺) is not nucleophilic. A base is required to deprotonate it to the free amine (-NH₂), which can then attack the sulfonyl chloride. The pKa of the amino group is approximately 10.24.[12]
-
Solution: Ensure the reaction medium is sufficiently basic. Add a suitable base (e.g., NaOH, Na₂CO₃, Et₃N) to raise the pH to the 8.5-10 range.[2][13] Monitor the pH throughout the addition of the sulfonyl chloride, as the formation of HCl will cause it to drop.
-
-
Possible Cause 2: Degraded Electrophile (2,4,6-Trimethylbenzenesulfonyl Chloride).
-
The "Why": Sulfonyl chlorides are sensitive to moisture.[4][7] If the reagent has been stored improperly or for a long period, it may have hydrolyzed to the unreactive 2,4,6-trimethylbenzenesulfonic acid.[6][14]
-
Solution: Use a fresh bottle of 2,4,6-trimethylbenzenesulfonyl chloride or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. If in doubt, the quality of the sulfonyl chloride can be checked by ¹H NMR.
-
-
Possible Cause 3: Competing Hydrolysis During the Reaction.
-
The "Why": Adding the sulfonyl chloride too quickly to a highly basic solution, or allowing the temperature to rise uncontrollably, can favor the hydrolysis of the sulfonyl chloride over the desired reaction with β-alanine.[6][7]
-
Solution:
-
Control Temperature: Perform the reaction at a low temperature (0-5 °C) to minimize the rate of hydrolysis.
-
Controlled Addition: Dissolve the sulfonyl chloride in a water-miscible organic solvent (like THF or dioxane) and add it dropwise to the stirred, basic solution of β-alanine. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the amine.
-
-
Problem: The Final Product is an Oil or an Impure Solid
Q: After acidification, my product either separates as a sticky oil or precipitates as a discolored solid with a broad melting point. How can I improve its purity?
A: This indicates the presence of contaminants. The purification strategy depends on the nature of these impurities.
-
Possible Cause 1: Contamination with Unreacted Starting Materials.
-
The "Why": Incomplete reaction leaves behind β-alanine and the hydrolysis product, 2,4,6-trimethylbenzenesulfonic acid. The sulfonic acid is highly water-soluble and can be difficult to remove.
-
Solution:
-
Acid-Base Extraction: After the reaction, perform an extraction. At a neutral or slightly basic pH, the desired product (as a carboxylate salt) and the sulfonic acid byproduct will be in the aqueous layer. Unreacted non-polar impurities can be washed away with a solvent like ether or ethyl acetate.
-
Careful Precipitation: Slowly acidify the aqueous layer with cold dilute HCl (e.g., 1M HCl) to a pH of ~2. The desired product should precipitate as a solid. The sulfonic acid byproduct will likely remain in the aqueous phase. Avoid using concentrated acid, which can cause localized heating and product degradation.
-
-
-
Possible Cause 2: Ineffective Crystallization.
-
The "Why": The crude product may require a more rigorous purification method than simple precipitation.
-
Solution: Recrystallization. This is a powerful technique for purification.[11]
-
Solvent Selection: A mixed solvent system is often ideal. Good starting points are ethanol/water, acetone/water, or ethyl acetate/heptane.[10][11] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution upon cooling.
-
Procedure: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol). If there are insoluble impurities, perform a hot filtration. Then, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
β-Alanine (1.0 eq)
-
2,4,6-Trimethylbenzenesulfonyl chloride (1.05 eq)
-
Sodium Carbonate (Na₂CO₃) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine and sodium carbonate in deionized water. Cool the flask to 0 °C in an ice-water bath.
-
Preparation of Sulfonyl Chloride Solution: In a separate flask, dissolve 2,4,6-trimethylbenzenesulfonyl chloride in a minimal amount of THF.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the cold, stirred β-alanine solution over 30-60 minutes. Use a pH meter to ensure the pH remains between 9 and 10. If necessary, add small portions of Na₂CO₃ solution to maintain the pH.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.
-
Workup - Initial Wash: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted sulfonyl chloride and other non-polar impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add cold 1M HCl with vigorous stirring until the pH reaches ~2. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid in drying.
-
Purification (if necessary): If the product is not sufficiently pure (as determined by melting point or NMR), recrystallize from an appropriate solvent system (e.g., ethanol/water).[11]
-
Drying: Dry the final product under vacuum to a constant weight.
Data & Visualization
Table 1: Comparison of Base and Solvent Systems
| Base (eq) | Solvent System | Temperature (°C) | Typical Yield Range (%) | Notes |
| NaOH (2.1) | Water | 0 → RT | 65-80% | Risk of sulfonyl chloride hydrolysis if pH is not carefully controlled. |
| Na₂CO₃ (1.5) | Water/THF | 0 → RT | 85-95% | Bicarbonate/carbonate buffer system provides better pH control, minimizing hydrolysis. THF improves solubility of the sulfonyl chloride.[13] |
| Et₃N (2.2) | CH₂Cl₂ | 0 → RT | 70-85% | Anhydrous conditions. Purification can be more complex due to the presence of triethylammonium salts.[13] |
Diagrams
Below are diagrams illustrating the core reaction mechanism and a logical troubleshooting workflow to guide your experimental decisions.
Caption: Reaction mechanism for sulfonamide synthesis.
Caption: Troubleshooting decision workflow for synthesis.
References
-
ResearchGate. (n.d.). Optimization of the sulfamide synthesis. Retrieved from [Link]
- Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (2024). β-Alanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239, Beta-Alanine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Beta-alanine. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2011). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 52(45), 5943-5946. Retrieved from [Link]
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. Retrieved from [Link]
-
MDPI. (2022). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. International Journal of Molecular Sciences, 23(19), 11616. Retrieved from [Link]
-
Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing and/or purifying amido acid phenyl ester sulfonates.
-
SpringerLink. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 27, 33459–33473. Retrieved from [Link]
-
ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]
- Ayers, G. W., & Krewer, W. A. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office.
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ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
-
Reddit. (2022). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(((2,4,6-trimethylphenyl)methyl)amino)benzenesulfonic acid. Retrieved from [Link]
- Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts.
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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PubMed. (2005). pH-induced solubility transition of sulfonamide-based polymers. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.
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Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2094177, this compound. Retrieved from [Link]
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PubMed. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]
-
ResearchGate. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13209. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic process of 2,4,6-trimethyl benzoic acid.
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HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Diva-portal.org. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
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Validation & Comparative
A Comparative Analysis of H-PGDS Inhibitors: Benchmarking 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid Against Established Compounds
This guide provides a comprehensive comparative analysis of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid, a putative inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), against a panel of well-characterized H-PGDS inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory and allergic diseases.
Introduction: The Role of H-PGDS in Inflammation
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including the regulation of sleep, bronchoconstriction, and allergic responses[1][2]. Elevated levels of PGD2 are associated with inflammatory conditions such as asthma, allergic rhinitis, and atopic dermatitis[2][3][4]. The production of PGD2 from its precursor, Prostaglandin H2 (PGH2), is catalyzed by Prostaglandin D2 synthase (PGDS). There are two main isoforms of this enzyme: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS)[5][6].
H-PGDS is primarily expressed in immune cells like mast cells, antigen-presenting cells, and Th2 lymphocytes, making it a prime therapeutic target for inflammatory and allergic diseases[6][7][8]. By inhibiting H-PGDS, it is possible to selectively reduce the production of PGD2 in tissues relevant to the inflammatory cascade, thereby mitigating the downstream effects of this pro-inflammatory mediator[3][9].
The Prostaglandin Synthesis Pathway and H-PGDS Inhibition
The synthesis of PGD2 is a multi-step process initiated from arachidonic acid. Cyclooxygenase (COX) enzymes convert arachidonic acid to the unstable intermediate PGH2. H-PGDS then catalyzes the isomerization of PGH2 to PGD2[6][7]. Inhibitors of H-PGDS typically bind to the active site of the enzyme, preventing the conversion of PGH2 and thereby reducing the levels of PGD2[3].
Caption: Figure 1: Prostaglandin D2 Synthesis Pathway and Point of Inhibition.
Comparative Analysis of H-PGDS Inhibitors
While the inhibitory activity of this compound against H-PGDS is yet to be extensively documented in peer-reviewed literature, its structural features suggest potential as an inhibitor. For a robust evaluation, we compare it against several well-established H-PGDS inhibitors with publicly available data.
| Inhibitor | IC50 (nM) | Target | Notes |
| This compound | Not Publicly Available | Putative H-PGDS | Sulfonamide-containing propanoic acid derivative. |
| TFC-007 | 83[10][11] | H-PGDS | Selective over L-PGDS and other related enzymes. Used in the development of PROTACs for H-PGDS degradation[5][9]. |
| TAS-204 | 23[9] | H-PGDS | High inhibitory activity against H-PGDS[9][12]. |
| H-PGDS inhibitor I | 32[13] | H-PGDS | Orally potent and selective inhibitor[12][13]. |
| HPGDS inhibitor 3 | 9.4[14] | H-PGDS | Orally active with good pharmacokinetic parameters[14]. |
| HQL-79 | Docking Score: -6.09[12] | H-PGDS | Frequently used as a reference compound in H-PGDS inhibitor studies[7][12][15]. |
| Dihydroberberine (EMy-5) | 3700[15] | H-PGDS | Natural product derivative identified from traditional Chinese medicine[15]. |
Experimental Protocols for Inhibitor Characterization
To ascertain the inhibitory potential of novel compounds like this compound, a series of in vitro and cell-based assays are essential.
In Vitro H-PGDS Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified H-PGDS.
Principle: The assay quantifies the production of PGD2 from PGH2 by recombinant H-PGDS. The amount of PGD2 produced is measured, typically by ELISA or LC-MS, in the presence and absence of the test inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM GSH).
-
Reconstitute recombinant human H-PGDS to a working concentration.
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create a serial dilution.
-
Prepare a stock solution of the substrate, PGH2.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control (a known H-PGDS inhibitor).
-
Add the recombinant H-PGDS enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding PGH2 to each well.
-
Incubate for a specific duration (e.g., 1 minute) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a thromboxane synthase inhibitor like FeSO4).
-
-
Detection and Analysis:
-
Quantify the PGD2 concentration in each well using a PGD2-specific ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell-Based PGD2 Production Assay
This assay evaluates the ability of an inhibitor to suppress PGD2 production in a cellular context, providing insights into its cell permeability and activity in a more biologically relevant system.
Principle: A suitable cell line that expresses H-PGDS (e.g., human mast cell line KU812) is stimulated to produce PGD2. The amount of PGD2 released into the cell culture medium is measured in the presence and absence of the test inhibitor.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture KU812 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach the desired density.
-
-
Inhibitor Treatment:
-
Seed the cells into a 96-well plate.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 1-3 hours)[9].
-
-
Cell Stimulation:
-
Stimulate the cells to produce PGD2 by adding a suitable agonist (e.g., calcium ionophore A23187 or an antigen for sensitized cells).
-
Incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant (cell culture medium).
-
Measure the concentration of PGD2 in the supernatant using an ELISA kit or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGD2 production for each inhibitor concentration.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Sources
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
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- 3. What are PTGDS inhibitors and how do they work? [synapse.patsnap.com]
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- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation [mdpi.com]
- 8. uniquest.com.au [uniquest.com.au]
- 9. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TFC 007 - CD Bioparticles [cd-bioparticles.net]
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- 15. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating the Target Engagement of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical task of target identification and engagement validation for a novel small molecule, exemplified by 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid. In the absence of a known target for this compound, this document outlines an unbiased, multi-pronged strategy to first identify potential cellular binding partners and subsequently confirm direct physical interaction through orthogonal, biophysical methods. The causality behind experimental choices is explained to empower researchers to design robust validation cascades that are self-validating and built on a foundation of scientific integrity.
The Imperative of Target Validation for Novel Compounds
The success of any small molecule therapeutic hinges on a clear understanding of its mechanism of action, which begins with identifying its direct molecular target(s). For a novel compound such as this compound, for which no public target data exists, the initial challenge is target discovery. Subsequently, rigorous validation is essential to ensure that the compound's observed phenotypic effects are a direct consequence of its interaction with the identified target. This process de-risks drug development programs by confirming on-target activity and revealing potential off-target liabilities early.
This guide presents a logical workflow, starting with broad, unbiased screening in a physiologically relevant context and progressively narrowing down to precise, quantitative biophysical characterization of the ligand-target interaction.
Phase 1: Unbiased Target Identification in a Cellular Milieu
The primary goal is to identify which proteins in a complex cellular environment physically interact with the compound. We will compare two powerful, mass spectrometry-based proteomics approaches: the Cellular Thermal Shift Assay (CETSA-MS) and Affinity-Based Chemical Proteomics.
Cellular Thermal Shift Assay (CETSA)
Principle of Action: CETSA operates on the biophysical principle that a protein's thermal stability is altered upon ligand binding. When a compound binds to its target, it typically stabilizes the protein's folded state, increasing the temperature required to denature it. By heating intact cells treated with the compound to various temperatures, separating the soluble (non-denatured) proteins from the aggregated (denatured) ones, and quantifying the remaining soluble proteins using mass spectrometry (MS), one can identify proteins that are stabilized by the compound. This method is exceptionally powerful as it is label-free and assesses target engagement in a live-cell, physiological context.
Caption: CETSA-MS workflow for unbiased target identification.
-
Cell Culture: Grow the chosen cell line (e.g., HEK293T, HeLa) to ~80% confluency.
-
Compound Treatment: Treat cells with either this compound (at a concentration determined by cellular activity assays, e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS to remove excess compound, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the aliquots in a thermal cycler and heat each to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C). Include an unheated control.
-
Lysis: Lyse the cells directly by a method that does not use detergents, such as repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Sample Preparation for MS: Collect the supernatant (soluble fraction). Quantify total protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature. A rightward shift in this "melting curve" for the compound-treated group compared to the vehicle group indicates thermal stabilization and identifies a putative target.
Affinity-Based Chemical Proteomics
Principle of Action: This technique uses the compound as "bait" to capture its binding partners from a cell lysate. For this to work, the compound must be immobilized on a solid support (e.g., sepharose beads). This often requires synthesizing a derivative of the compound with a linker for attachment, which is a key consideration. A control bead without the compound is used to distinguish specific binders from non-specific background proteins. Captured proteins are then identified by mass spectrometry. While powerful, this method's main challenge lies in the potential for the chemical modification to alter the compound's binding properties.
Caption: Affinity pull-down workflow for target identification.
Comparison of Unbiased Methods
| Feature | Cellular Thermal Shift Assay (CETSA-MS) | Affinity-Based Chemical Proteomics |
| Compound Modification | Not required (label-free). | Requires synthesis of an immobilized analog. |
| Physiological Context | High (performed in intact, live cells). | Moderate (performed in cell lysates). |
| Potential Artifacts | Changes in protein stability due to indirect downstream effects are possible. | Linker or immobilization may alter binding; non-specific binding to the matrix can be high. |
| Primary Output | Identifies proteins stabilized (or destabilized) by the compound. | Identifies proteins that physically bind to the immobilized compound. |
| Key Advantage | Unambiguously assesses engagement in a native cellular environment. | Can capture transient or weak binders that may not induce a significant thermal shift. |
Phase 2: Orthogonal Validation and Biophysical Characterization
Once a list of putative targets has been generated from the unbiased screens, the next critical step is to validate these hits using orthogonal, in-vitro methods with purified proteins. This phase confirms direct binding and quantifies the interaction parameters.
Isothermal Titration Calorimetry (ITC)
Principle of Action: ITC is the gold standard for characterizing binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target protein. By titrating the compound into a solution of the purified target protein, ITC can determine the binding affinity (Kd), stoichiometry of binding (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single, label-free experiment. This provides irrefutable evidence of a direct physical interaction.
Caption: Workflow for ITC to quantify binding affinity.
-
Protein Expression & Purification: Clone, express, and purify the candidate target protein(s) identified in Phase 1. Ensure high purity (>95%) and proper folding.
-
Sample Preparation: Prepare a solution of the purified protein (e.g., 10-50 µM) and a solution of this compound (typically 10-20x the protein concentration) in the exact same buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Titration: Set the experimental temperature (e.g., 25°C) and perform a series of small, timed injections of the compound into the protein solution while stirring.
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.
-
Data Analysis: Integrate the raw heat peaks for each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
Principle of Action: SPR is a label-free optical technique that measures binding events in real-time. The target protein is immobilized on a sensor chip. A solution containing the compound (the analyte) is flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This allows for the determination of binding kinetics (association rate, kon, and dissociation rate, koff) as well as affinity (Kd = koff/kon).
Comparison of Biophysical Methods
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Affinity (Kd), Association Rate (kon), Dissociation Rate (koff) |
| Format | In-solution. | Target protein is immobilized on a surface. |
| Throughput | Low. | Medium to High. |
| Sample Consumption | High (milligrams of protein). | Low (micrograms of protein). |
| Key Advantage | Provides a complete thermodynamic profile of the interaction; considered the "gold standard" for affinity. | Provides kinetic information (on/off rates), which can be critical for understanding drug-target residence time. |
| Key Consideration | Requires highly pure, soluble protein and compound. | Immobilization of the protein must not disrupt its native conformation or binding site. |
Synthesizing the Data for a Confident Conclusion
The ultimate validation of this compound's target engagement comes from the convergence of evidence from multiple, independent methods. A strong validation case would look as follows:
-
Initial Hit: A protein is identified as a top hit in a CETSA-MS screen, showing a significant and dose-dependent thermal stabilization in intact cells.
-
Orthogonal Confirmation: The same protein is identified as a specific binder in an affinity pull-down experiment.
-
Direct Binding & Quantification: The purified protein is shown to bind directly to the compound in an ITC experiment, yielding a specific stoichiometry (e.g., n=1) and a biologically relevant binding affinity (e.g., a Kd in the nanomolar to low micromolar range).
-
Kinetic Characterization: SPR analysis confirms the binding affinity and provides additional insight into the binding kinetics.
By following this rigorous, multi-step process, researchers can move from an uncharacterized compound to a validated ligand-target pair with a high degree of confidence, paving the way for further mechanistic studies and drug development efforts.
References
-
Title: The cellular thermal shift assay for drug target identification and validation. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: CETSA: A target engagement assay on the single cell level. Source: Science URL: [Link]
-
Title: Chemical proteomics for drug target identification. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Isothermal Titration Calorimetry in Drug Discovery. Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Isothermal titration calorimetry: a tool to study biomolecular interactions. Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions. Source: Analytical and Bioanalytical Chemistry URL: [Link]
A Researcher's Guide to Control Experiments for Novel Inhibitor Validation: A Case Study with 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid
In the pursuit of novel therapeutics, the validation of a small molecule's activity and specificity is paramount.[1][2][3] Misleading data, often stemming from poorly controlled experiments, can lead to the costly pursuit of non-viable drug candidates.[1] This guide provides a comprehensive framework for designing and executing robust control experiments, using the putative novel inhibitor 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid as a case study.
For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as "TMS-Propanoic Acid," has been identified as a potential inhibitor of Matrix Metalloproteinase-9 (MMP-9) , a well-studied gelatinase implicated in cancer metastasis and inflammatory diseases.[4] The principles and protocols outlined here are broadly applicable to the validation of other enzyme inhibitors.
The Imperative of Controls in Inhibitor Studies
The fundamental goal of control experiments is to ensure that an observed biological effect is due to the specific interaction of the test compound with its intended target.[1][5] A rigorous validation strategy is built on a foundation of carefully selected positive and negative controls that address the following key questions:
-
On-Target Efficacy: Does the compound inhibit the target enzyme as hypothesized?
-
Specificity: Is the inhibition selective for the target enzyme, or does the compound exhibit off-target effects?
-
Cellular Activity: Can the compound engage the target within a complex cellular environment?
Part 1: Foundational In Vitro Validation
The first step is to confirm the direct inhibition of the purified target enzyme in a controlled, cell-free system.
Essential Controls for Biochemical Assays
A typical in vitro MMP-9 inhibition assay uses a fluorogenic peptide substrate that is cleaved by the enzyme, releasing a fluorescent signal.[6][7][8]
-
Vehicle Control (Negative Control): This is the most critical baseline control. The compound is typically dissolved in a solvent like DMSO. The vehicle control contains the same final concentration of DMSO as the experimental wells, ensuring that the solvent itself does not affect enzyme activity.
-
No-Enzyme Control (Background Control): This well contains the substrate and assay buffer but no MMP-9. It is used to measure background fluorescence and subtract it from all other readings.
-
Positive Control Inhibitor: This confirms that the assay system is sensitive to inhibition. A well-characterized, broad-spectrum MMP inhibitor like Batimastat (BB-94) is an excellent choice.[9][10][11] It should produce a dose-dependent decrease in fluorescence, validating the assay's performance.
Comparative Data for In Vitro Assay Controls
| Control/Variable | Purpose | Expected Outcome (Fluorescence Signal) | Interpretation |
| No-Enzyme Control | Establish background fluorescence. | Minimal / Baseline | Confirms substrate is stable and not auto-fluorescing. |
| Vehicle Control (e.g., DMSO) | Establish maximal enzyme activity (0% inhibition). | High / Maximum | Sets the reference for calculating percent inhibition. |
| Positive Control (e.g., Batimastat) | Validate assay sensitivity to inhibition. | Low / Near Baseline | Confirms the enzyme is active and inhibitable. |
| TMS-Propanoic Acid | Test the compound of interest. | Dose-dependent decrease | Indicates direct inhibition of MMP-9. |
Part 2: Establishing Specificity
Demonstrating that an inhibitor is selective for its intended target is crucial to minimizing potential off-target effects and toxicity.[3]
Counter-Screening Against Related Enzymes
MMP-9 belongs to a large family of structurally related proteases.[12] To assess the selectivity of TMS-Propanoic Acid, it should be tested against other relevant MMPs, such as MMP-2 (another gelatinase) and MMP-1 (a collagenase).
Expected Outcome: High potency (low IC50) against MMP-9 and significantly lower potency (high IC50) against other MMPs would indicate selectivity.
The "Inactive Analog" Control
A powerful, though not always available, control is a structural analog of the test compound that is known to be inactive.[2] This helps to rule out non-specific effects caused by the chemical scaffold itself. If medicinal chemistry support is available, synthesizing a molecule where the key zinc-binding group (in sulfonamides, this is often the sulfonamide moiety itself) is altered or removed can serve this purpose.
Part 3: Validating Target Engagement in a Cellular Context
Confirming that a compound can reach and bind to its target in a living cell is a critical step.[1][13][14]
Gelatin Zymography
Gelatin zymography is a widely used technique to assess the activity of gelatinases like MMP-2 and MMP-9 secreted from cells.[15][16][17] In this assay, cell culture media is run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated, allowing active MMPs to digest the gelatin. Areas of digestion appear as clear bands against a stained background.[15][18]
-
Workflow:
-
Culture cells (e.g., HT-1080 fibrosarcoma cells, known to secrete MMP-9).
-
Treat cells with Vehicle, Positive Control (Batimastat), and various concentrations of TMS-Propanoic Acid.
-
Collect the conditioned media.
-
Perform gelatin zymography.
-
-
Expected Results: A dose-dependent decrease in the clarity of the band corresponding to MMP-9 (approx. 92 kDa) in the lanes from TMS-Propanoic Acid-treated cells indicates inhibition of the enzyme's activity.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly confirms target engagement in intact cells or tissues.[13][19][20] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its melting temperature.[14][20][21]
-
Workflow:
-
Treat intact cells with Vehicle or TMS-Propanoic Acid.
-
Heat aliquots of the treated cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated (melted) protein by centrifugation.
-
Detect the amount of soluble MMP-9 remaining at each temperature using Western blotting or ELISA.
-
-
Expected Results: In cells treated with TMS-Propanoic Acid, the MMP-9 protein should remain soluble at higher temperatures compared to vehicle-treated cells, demonstrating a "thermal shift" that confirms direct binding.
Experimental Protocols
Protocol 1: Fluorometric MMP-9 Inhibition Assay
This protocol is adapted from commercially available kits.[6][7][8]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5).
-
Reconstitute human recombinant MMP-9 enzyme in Assay Buffer.
-
Reconstitute the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.
-
Prepare serial dilutions of TMS-Propanoic Acid and Batimastat in DMSO.
-
-
Assay Procedure (96-well plate):
-
To appropriate wells, add 50 µL of Assay Buffer.
-
Add 2 µL of inhibitor dilutions (TMS-Propanoic Acid or Batimastat) or DMSO (Vehicle Control).
-
Add 20 µL of diluted MMP-9 enzyme solution to all wells except the No-Enzyme control.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the MMP substrate solution to all wells.
-
Immediately measure fluorescence (e.g., Ex/Em = 325/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well.
-
Calculate Percent Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot Percent Inhibition vs. Log[Inhibitor] and fit to a dose-response curve to determine the IC50 value.
-
Protocol 2: Gelatin Zymography
This protocol is a standard method for assessing MMP activity from conditioned media.[15][16]
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media containing the test compounds (or vehicle) for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine protein concentration of the media.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do NOT boil the samples.
-
Load samples onto a 10% SDS-PAGE gel containing 0.1% gelatin.
-
Run the gel at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing Triton X-100 to remove SDS and allow the enzyme to renature.[18]
-
Incubate the gel overnight (16-24 hours) at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.6).
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
Quantify band intensity using densitometry software.
-
Visualizations
Workflow for Validating a Novel MMP-9 Inhibitor
Caption: A logical workflow for validating a novel MMP-9 inhibitor.
Principle of Cellular Thermal Shift Assay (CETSA®)
Caption: Ligand binding stabilizes protein, increasing its melting temperature (Tm).
References
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- AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation.
- Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060).
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- Wikipedia. (n.d.). Thermal shift assay.
- PubMed. (2023, August 29). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
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- Unnamed Source. (n.d.). Gelatin Zymography Protocol.
- Taylor & Francis Online. (n.d.). Small Molecules and Their Role in Effective Preclinical Target Validation.
- BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services.
- Broad Institute. (n.d.). Small Molecule Hit Identification and Validation.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- DiaPharma. (n.d.). QuickZyme Mouse MMP-9 activity assay.
- Scribd. (n.d.). Gelatin Zymography for MMP Detection | PDF | Chemistry | Biochemistry.
- Abcam. (2018, July 25). ab139449 MMP9 Inhibitor Screening Assay Kit (Fluorometric).
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- PubMed. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
- JoVE. (2022, March 9). Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells.
- Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
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- NCBI - NIH. (2012, May 1). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations.
- PMC - NIH. (n.d.). Challenges in Matrix Metalloproteinases Inhibition.
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- NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- ResearchGate. (n.d.). Effect of the MMP inhibitor batimastat or HIV-PIs on the activity of....
- PMC - PubMed Central. (n.d.). Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice.
- PubMed. (n.d.). The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells.
- IT Medical Team. (2023, June 30). Enzyme inhibitors: strategies and challenges in drug design.
- Unnamed Source. (n.d.). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors.
- MDPI. (n.d.). Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines.
- Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
- BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
- Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
- PMC - NIH. (n.d.). Mechanism-Based Profiling of MMPs.
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- Elabscience. (n.d.). Inhibition of MMPs.
- PNAS. (n.d.). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries.
- PMC - NIH. (2019, June 18). Inhibitory Antibodies Designed for Matrix Metalloproteinase Modulation.
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A Senior Application Scientist's Guide to the Structural Activity Relationship (SAR) of 3-(Arylsulfonamido)propanoic Acids: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) for the 3-(arylsulfonamido)propanoic acid scaffold, with a specific focus on elucidating the potential activity profile of 3-(2,4,6-trimethylbenzenesulfonamido)propanoic acid. While direct SAR studies on this specific trimethylated analog are not extensively published, we can construct a robust predictive SAR model by examining closely related analogs. This guide will delve into the critical structural motifs, their influence on biological targets such as carbonic anhydrases and matrix metalloproteinases, and provide detailed experimental protocols for synthesis and evaluation.
The Core Scaffold: Deconstructing 3-(Arylsulfonamido)propanoic Acid
The 3-(arylsulfonamido)propanoic acid scaffold is comprised of three key regions, each amenable to modification to modulate biological activity:
-
The Aryl Moiety (A-Region): This aromatic ring is a critical determinant of target selectivity and potency. Substitutions on this ring can influence hydrophobic, electronic, and steric interactions within the target's binding pocket.
-
The Sulfonamide Linker (B-Region): The sulfonamide group is a key pharmacophoric element, often involved in coordinating with metal ions (e.g., Zn²⁺) in the active sites of metalloenzymes.
-
The Propanoic Acid Tail (C-Region): This portion of the molecule can be modified to alter solubility, cell permeability, and interactions with solvent-exposed regions of the target protein.
Caption: Core regions of the 3-(arylsulfonamido)propanoic acid scaffold.
Comparative SAR Analysis: Insights from Analogs
To infer the SAR of this compound, we will compare it with analogs bearing different substitutions on the aryl ring and modifications to the propanoic acid tail. The primary biological targets for this class of compounds are metalloenzymes, particularly carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[1][2]
The Influence of Aryl Substitutions (A-Region)
The nature and position of substituents on the benzenesulfonamide ring are critical for inhibitory potency and isoform selectivity.
| Compound ID | Aryl Substitution | Target | Activity (IC₅₀/Kᵢ) | Reference |
| 1 | 2,4,6-Trimethyl | Predicted | - | - |
| 2 | 4-Methyl | hCA II | 69.56 nM (Kᵢ) | [3] |
| 3 | 4-Amino | hCA I | 6 nM (Kᵈ) | [4] |
| 4 | 4-Chloro | Thromboxane A2 Receptor | Potent Antagonist | [5] |
| 5 | 3-Cyano-4-methyl | Predicted | - | [6] |
| 6 | Unsubstituted | hCA I | 278.40 nM (Kᵢ) | [3] |
-
Hydrophobic Substitutions: The 2,4,6-trimethyl substitution in our lead compound introduces significant hydrophobicity and steric bulk. In many enzyme active sites, hydrophobic pockets are present, and such substitutions can lead to enhanced binding affinity. For instance, the 4-methyl group in compound 2 contributes to potent inhibition of carbonic anhydrase II.[3]
-
Electronic Effects: Electron-donating groups like the amino group in compound 3 can significantly enhance binding to certain carbonic anhydrase isoforms, in this case, CA I.[4] Conversely, electron-withdrawing groups can also modulate activity, and their effect is highly dependent on the specific interactions within the enzyme's active site.
-
Steric Hindrance: The ortho-methyl groups in the 2,4,6-trimethyl arrangement may enforce a specific conformation of the sulfonamide linker, which could either be beneficial or detrimental for binding, depending on the topology of the active site.
The Role of the Propanoic Acid Tail (C-Region)
The β-alanine moiety provides a carboxylic acid group, which is often crucial for anchoring the inhibitor to the enzyme surface through hydrogen bonding or ionic interactions with basic residues like arginine or lysine.
-
Chain Length and Flexibility: The three-carbon chain of the β-alanine appears to be optimal for spanning the distance between the sulfonamide-binding site and surface residues in many target enzymes.
-
Modifications of the Carboxylate: Esterification or amidation of the carboxylic acid would likely abolish or significantly reduce activity against targets where this group is essential for binding. However, for applications requiring cell permeability, a prodrug strategy involving esterification might be viable.
-
Introduction of Additional Functional Groups: The propanoic acid backbone can be further functionalized to introduce additional interaction points. For example, hydroxylation or amination could provide additional hydrogen bond donors/acceptors.
Experimental Protocols
General Synthesis of N-Arylsulfonyl-β-alanine Derivatives
This protocol describes a general method for the synthesis of the title compounds via the reaction of an arylsulfonyl chloride with β-alanine.
Caption: General synthetic workflow for N-arylsulfonyl-β-alanine derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve β-alanine (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq).
-
Addition of Sulfonyl Chloride: To the stirred solution, add the corresponding arylsulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-arylsulfonyl-β-alanine derivative.
In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is based on the hydrolysis of 4-nitrophenyl acetate (NPA) by carbonic anhydrase.[7][8]
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a working solution of human carbonic anhydrase II in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., acetazolamide) in DMSO.
-
Substrate Solution: Prepare a solution of 4-nitrophenyl acetate in acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 160 µL of assay buffer.
-
Add 10 µL of the inhibitor solution (or DMSO for control).
-
Add 10 µL of the enzyme solution and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
-
Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
This is a fluorescence-based assay using a FRET (Förster Resonance Energy Transfer) peptide substrate.[9][10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
-
Enzyme Solution: Activate the pro-MMP enzyme (e.g., MMP-2) with APMA (4-aminophenylmercuric acetate) and then prepare a working solution in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.
-
Substrate Solution: Prepare a solution of a FRET-based MMP substrate in the assay buffer.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add 50 µL of the inhibitor solution.
-
Add 25 µL of the activated enzyme solution and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Data Acquisition: Measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) at different time points using a fluorescence plate reader.
-
Data Analysis: Similar to the CA assay, calculate the reaction rates, percentage of inhibition, and IC₅₀ values.
Conclusion and Future Directions
The structural activity relationship of 3-(arylsulfonamido)propanoic acids is heavily influenced by the substitution pattern on the aryl ring and the integrity of the propanoic acid tail. Based on the analysis of related compounds, it is predicted that this compound will exhibit inhibitory activity against metalloenzymes, with its potency and selectivity being dictated by the hydrophobic and steric profile of the trimethylated phenyl ring.
Future studies should focus on the synthesis and biological evaluation of a focused library of analogs with systematic variations in the A- and C-regions to build a comprehensive SAR profile. This will enable the optimization of this scaffold for specific biological targets and the development of novel therapeutic agents.
References
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
- Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chemical Society of Pakistan.
- Demir, Y., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure & Dynamics.
- Baranauskiene, L., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- Dack, K. N., et al. (1998). Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Elabscience. (n.d.). Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit (E-BC-D003). Retrieved from [Link]
- Whittington, D. A., et al. (2014). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Topics in Medicinal Chemistry.
- Page, M. G. P. (2020). Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium.
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A Researcher's Guide to CRTH2 Antagonism: Evaluating Alternatives to 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid in Allergic Inflammation Research
For researchers in the fields of immunology, respiratory diseases, and drug development, the quest for potent and selective modulators of allergic inflammation is a perpetual endeavor. The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor, has emerged as a pivotal target in this arena. Its activation by prostaglandin D2 (PGD2) orchestrates a cascade of inflammatory events central to the pathophysiology of asthma and allergic rhinitis.[1][2] 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid is one of several small molecules developed to antagonize this receptor. This guide provides a comprehensive comparison of this compound with notable alternatives, offering experimental data and detailed protocols to empower researchers in their selection of the most suitable tool for their specific research needs.
The Central Role of CRTH2 in Allergic Inflammation
The CRTH2 signaling pathway is a critical axis in the propagation of type 2 immunity, which is characteristic of allergic diseases. Upon allergen exposure, mast cells release large quantities of PGD2. This pro-inflammatory mediator then binds to CRTH2, which is predominantly expressed on key effector cells of the allergic response, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2]
Activation of CRTH2 on these cells triggers a series of pro-inflammatory responses:
-
Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to the site of inflammation.[3]
-
Cytokine Release: Stimulation of Th2 cells to produce key type 2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.
-
Effector Cell Activation: Eosinophil degranulation and enhancement of IgE-mediated basophil degranulation, releasing further inflammatory mediators.[4]
This cascade amplifies and sustains the allergic inflammatory response, leading to the characteristic symptoms of asthma and allergic rhinitis. Consequently, blocking the PGD2-CRTH2 interaction with a potent and selective antagonist presents a compelling therapeutic strategy.
Figure 1: Simplified signaling pathway of the CRTH2 receptor in allergic inflammation and the point of intervention for antagonists.
Comparative Analysis of CRTH2 Antagonists
While this compound serves as a valuable research tool, a number of alternative CRTH2 antagonists have been developed, some of which have progressed to clinical trials. The choice of antagonist for a particular study will depend on factors such as potency, selectivity, and the specific experimental system being used. Below is a comparison of key alternative compounds.
| Compound | Target | In Vitro Potency (IC50/Ki) | Key Findings from Clinical Trials | References |
| This compound | CRTH2 | Data not readily available in public domain | Preclinical research tool | [5] |
| Fevipiprant (QAW039) | CRTH2 | IC50: 0.44 nM (eosinophil shape change)Ki: 1.1 nM | Showed reduction in sputum eosinophils in asthma patients. However, Phase III trials did not meet primary endpoints for exacerbation rate and lung function. | [1][6][7] |
| Timapiprant (OC000459) | CRTH2 | IC50: 28 nM (chemotaxis), 19 nM (cytokine production)Ki: 4 nM (native human), 13 nM (recombinant human) | Demonstrated reduction in airway inflammation and improvement in lung function in moderate persistent asthma. Reduced nasal and ocular symptoms in allergic rhinitis. | [2][8][9] |
| Setipiprant | CRTH2 | Data not readily available in public domain | Investigated for allergic rhinitis and androgenic alopecia. | [10] |
| BI 671800 | CRTH2 | Data not readily available in public domain | Showed efficacy in reducing nasal symptoms in seasonal allergic rhinitis. | [10] |
Experimental Protocols for Comparative Evaluation
To enable researchers to directly compare the efficacy of different CRTH2 antagonists, we provide the following detailed protocols for key in vitro assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the CRTH2 receptor. It involves competing the unlabeled antagonist against a radiolabeled ligand for binding to cell membranes expressing the receptor.
Figure 2: Workflow for a competitive radioligand binding assay to determine antagonist affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).[5] Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [3H]-PGD2 at a concentration near its Kd), and varying concentrations of the unlabeled test antagonist.[11][12]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[5]
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[12]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the migration of CRTH2-expressing cells towards a chemoattractant (PGD2).
Figure 3: Schematic of a transwell chemotaxis assay to measure the functional antagonism of CRTH2.
Step-by-Step Methodology:
-
Cell Preparation: Isolate CRTH2-expressing cells, such as human Th2 cells or eosinophils, from peripheral blood or use a suitable cell line.[3]
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.[13]
-
Loading: Add the chemoattractant, PGD2, to the lower wells. In the upper wells, add the cell suspension pre-incubated with varying concentrations of the test antagonist or vehicle control.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.[3]
-
Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or a plate reader-based method.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the logarithm of the antagonist concentration to determine the IC50 value.
Calcium Mobilization Assay
CRTH2 activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of an antagonist to block this PGD2-induced calcium flux.
Step-by-Step Methodology:
-
Cell Loading: Load CRTH2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorescence plate reader.
-
Antagonist Addition: Add varying concentrations of the test antagonist to the wells and incubate.
-
Agonist Addition and Measurement: Inject PGD2 into the wells and immediately measure the change in fluorescence over time.[15]
-
Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the PGD2-induced calcium signal for each antagonist concentration and determine the IC50 value.
Conclusion
The selection of a CRTH2 antagonist for research purposes requires careful consideration of its potency, selectivity, and the specific experimental context. While this compound is a useful tool for initial investigations, compounds like Fevipiprant and Timapiprant, which have undergone clinical evaluation, offer the advantage of having more extensive characterization data available. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of these and other novel CRTH2 antagonists, enabling researchers to make informed decisions and advance our understanding of allergic inflammation and the development of new therapeutic interventions.
References
- Pettipher, R., et al. (2012). Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis. Journal of Medicinal Chemistry, 55(17), 7729-7753.
- Fiebich, B. L., et al. (2018). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Cellular and Molecular Life Sciences, 75(1), 1-12.
- Horak, F., et al. (2012). The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial. Allergy, 67(12), 1572-1579.
- Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives.
- Pettipher, R. (2008). Antagonists of the prostaglandin D2 receptor CRTH2.
- Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Dovepress, 9, 145-153.
- Jackson, D. J., et al. (2019). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 74(12), 1143-1152.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Erpenbeck, V. J., et al. (2016). The oral CRTh2 antagonist QAW039 (fevipiprant): A phase II study in uncontrolled allergic asthma. Pulmonary Pharmacology & Therapeutics, 39, 22-30.
- Sykes, D. A., et al. (2016). Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Molecular Pharmacology, 89(5), 593-605.
- Barnig, C., et al. (2016). Depletion of major pathogenic cells in asthma by targeting CRTh2. The Journal of Allergy and Clinical Immunology, 137(4), 1117-1126.e6.
- Sykes, D. A., et al. (2018). Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Monash University.
-
Berthold Technologies. (n.d.). SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
- Gervais, F. G., et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 134(5), 1139-1147.
- Hirai, H., et al. (2001). Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2. The Journal of Experimental Medicine, 193(2), 255-261.
- Hirai, H., et al. (2001). Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2. The Journal of Experimental Medicine, 193(2), 255-261.
- Bateman, E. D., et al. (2017). Fevipiprant, an oral prostaglandin DP2 receptor (CRTh2) antagonist, in allergic asthma uncontrolled on low-dose inhaled corticosteroids.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Hirai, H., et al. (2001). Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2.
- Tovey, S. C., & Willars, G. B. (2013). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 986, 129-141.
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Patsnap Synapse. (2024, June 27). What is Timapiprant used for?. Retrieved from [Link]
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AdisInsight. (n.d.). Timapiprant - Atopix Therapeutics. Retrieved from [Link]
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A Comparative Guide to BACE1 Inhibitors: Evaluating 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic Acid in the Context of Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has emerged as a prominent strategy. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, the accumulation of which is a central event in the amyloid cascade hypothesis of AD pathogenesis. This guide provides a comparative analysis of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid, a compound of interest in this area, alongside several BACE1 inhibitors that have undergone extensive clinical evaluation. We will delve into the reproducibility of its synthesis, its theoretical mechanism of action, and how it measures up against alternatives, supported by available experimental and clinical data.
The Rationale for BACE1 Inhibition
The pathological hallmark of Alzheimer's disease is the extracellular deposition of amyloid plaques, primarily composed of Aβ peptides. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase. By inhibiting BACE1, the initial and rate-limiting step of this amyloidogenic pathway is blocked, leading to a reduction in Aβ production. This approach holds the promise of modifying the disease course, a significant advancement over current symptomatic treatments.
Caption: Amyloidogenic processing of APP and the role of BACE1 inhibition.
Synthesis and Reproducibility: this compound
The most probable synthetic pathway involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with β-alanine (3-aminopropanoic acid). This is a classic nucleophilic substitution reaction where the amino group of β-alanine attacks the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.
Caption: A plausible synthetic workflow for the target compound.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask, dissolve β-alanine in a suitable solvent, such as a mixture of water and a base (e.g., sodium bicarbonate) to deprotonate the amino group and facilitate the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2,4,6-trimethylbenzenesulfonyl chloride in an organic solvent (e.g., diethyl ether or dichloromethane) to the stirred β-alanine solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, acidify the mixture to protonate the carboxylic acid and precipitate the product. The crude product can then be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the final compound with high purity.
Causality Behind Experimental Choices:
-
Base: The use of a base is crucial to neutralize the HCl byproduct of the reaction and to deprotonate the amino group of β-alanine, increasing its nucleophilicity.
-
Controlled Temperature: The initial addition at low temperature helps to control the exothermic nature of the reaction and minimize side reactions.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts, which is critical for obtaining reliable biological data.
Comparative Analysis of BACE1 Inhibitors
While specific inhibitory data for this compound against BACE1 is not publicly available, we can compare its structural class and potential with well-characterized BACE1 inhibitors that have progressed to clinical trials. The following table summarizes key data from several prominent BACE1 inhibitors.
| Compound (Developer) | Target | Key Clinical Trial Findings | Status |
| Verubecestat (MK-8931) (Merck) | BACE1 | In Phase 3 trials for mild-to-moderate and prodromal AD, it effectively lowered Aβ levels but failed to show cognitive benefits and was associated with adverse events.[1][2] | Discontinued |
| Lanabecestat (AZD3293) (AstraZeneca/Eli Lilly) | BACE1 | Phase 3 trials were halted due to a lack of efficacy in slowing cognitive decline in early and mild AD dementia.[3][4] | Discontinued |
| Atabecestat (JNJ-54861911) (Janssen) | BACE1 | Showed robust dose-dependent reduction of Aβ in cerebrospinal fluid.[5][6] However, development was halted due to liver enzyme elevations. | Discontinued |
| Elenbecestat (E2609) (Eisai/Biogen) | BACE1 | Phase 2 data showed a reduction in brain amyloid levels.[7][8] Phase 3 trials were discontinued due to an unfavorable risk-benefit profile.[9] | Discontinued |
Insights from Clinical Trials of BACE1 Inhibitors:
The clinical development of BACE1 inhibitors has been challenging. A recurring theme is the successful reduction of Aβ biomarkers in the cerebrospinal fluid and brain, which validates the mechanism of action of these compounds. However, this reduction in Aβ has not translated into a significant slowing of cognitive decline in patients with mild-to-moderate or even early-stage Alzheimer's disease.[1][3]
Furthermore, safety concerns, including neuropsychiatric symptoms, weight loss, and liver enzyme elevations, have been reported for some BACE1 inhibitors. These adverse effects may be related to the inhibition of BACE1's other physiological functions or off-target effects, including the inhibition of the homologous enzyme BACE2.
Future Perspectives and the Role of Novel Inhibitors
The journey of BACE1 inhibitors highlights the complexities of treating Alzheimer's disease. The "amyloid hypothesis" is being refined, with a growing understanding that the timing of intervention is critical. It is possible that BACE1 inhibition may be more effective in a preventative setting or in very early stages of the disease before significant neurodegeneration has occurred.
For novel compounds like this compound to be considered viable candidates, several key experimental hurdles must be overcome:
-
Demonstration of Potent and Selective BACE1 Inhibition: In vitro enzyme assays are necessary to determine the IC50 value of the compound against BACE1 and to assess its selectivity over BACE2 and other related proteases.
-
Favorable Pharmacokinetic Properties: The compound must be able to cross the blood-brain barrier to reach its target in the central nervous system.
-
In Vivo Efficacy: Studies in animal models of Alzheimer's disease are required to demonstrate a reduction in brain Aβ levels and, ideally, an improvement in cognitive function.
-
Safety and Tolerability: Comprehensive toxicology studies are essential to identify any potential off-target effects or other safety concerns.
Conclusion
This compound belongs to a class of compounds with theoretical potential for BACE1 inhibition. However, without concrete experimental data on its synthesis and biological activity, its standing as a viable therapeutic candidate remains speculative. The lessons learned from the clinical trials of advanced BACE1 inhibitors underscore the high bar for both efficacy and safety in the development of new treatments for Alzheimer's disease. Future research on novel inhibitors must not only demonstrate potent target engagement but also a clear and favorable risk-benefit profile to reignite hope in this therapeutic strategy.
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Egan, M. F., et al. (2018). Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease. The New England Journal of Medicine, 378(18), 1691–1703. [Link]
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Henley, D., et al. (2019). Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: randomized, double-blind, placebo-controlled study. Alzheimer's Research & Therapy, 11(1), 70. [Link]
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Egan, M. F., et al. (2019). Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease. The New England Journal of Medicine, 380(15), 1408–1420. [Link]
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Novak, G., et al. (2020). Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study. Alzheimer's Research & Therapy, 12(1), 58. [Link]
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Wessels, A. M., et al. (2019). Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials. JAMA Neurology, 77(2), 199–209. [Link]
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Head-to-Head Comparison of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic Acid and Its Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone for the development of targeted therapeutics. Its remarkable versatility and ability to interact with a wide range of biological targets have led to its incorporation into numerous clinically successful drugs. This guide provides a detailed head-to-head comparison of 3-(2,4,6-trimethylbenzenesulfonamido)propanoic acid, also known as N-(mesitylsulfonyl)-β-alanine, and its structurally related analogs. We will delve into their synthesis, structure-activity relationships (SAR), and comparative performance as enzyme inhibitors, with a particular focus on their activity against carbonic anhydrases (CAs), a family of enzymes implicated in various pathologies, including cancer.[1]
Introduction to the Core Scaffold and its Therapeutic Rationale
The core structure, a benzenesulfonamide linked to a β-alanine moiety, presents a compelling framework for inhibitor design. The sulfonamide group is a well-established zinc-binding group, crucial for interacting with the zinc ion present in the active site of metalloenzymes like carbonic anhydrases.[1] The propanoic acid tail, derived from β-alanine, offers a versatile point for modification, allowing for the fine-tuning of physicochemical properties and interactions with the enzyme's active site cavity. The 2,4,6-trimethylphenyl (mesityl) group on the lead compound provides a bulky, hydrophobic character that can influence binding affinity and selectivity.
This guide will systematically explore how modifications to both the aromatic ring of the benzenesulfonamide and the β-alanine backbone impact biological activity. By presenting experimental data from credible, peer-reviewed studies, we aim to provide researchers with the insights needed to guide the rational design of next-generation inhibitors based on this promising scaffold.
Synthesis of N-Aryl-β-Alanine Derivatives
The general synthetic route to N-aryl-β-alanine derivatives is a straightforward and adaptable process, typically involving the reaction of a substituted benzenesulfonyl chloride with β-alanine in the presence of a base. This nucleophilic substitution reaction yields the desired N-sulfonylated amino acid.
Caption: General synthetic scheme for N-Aryl-β-Alanine derivatives.
Experimental Protocol: General Synthesis of N-(Substituted phenyl)sulfonyl-β-alanine Derivatives
The following protocol is a generalized procedure adapted from established methodologies for the synthesis of benzenesulfonamide derivatives.[2]
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
β-Alanine (1.1 eq)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3) (2.2 eq)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve β-alanine (1.1 eq) and the base (2.2 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF).
-
Addition of Sulfonyl Chloride: To the stirred solution, add the substituted benzenesulfonyl chloride (1.0 eq) portion-wise at room temperature. The reaction mixture is typically stirred for several hours to overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Wash the aqueous residue with a non-polar solvent like hexane to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to a pH of approximately 2 using dilute HCl. The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR.
Head-to-Head Comparison: Structure-Activity Relationship as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Several CA isoforms are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer progression, making them attractive targets for anticancer drug development.[1][3] The inhibitory activity of this compound and its analogs against various human CA (hCA) isoforms is a key performance metric.
The following table summarizes the inhibitory activity (Ki, nM) of a series of N-(substituted phenyl)sulfonyl-β-alanine derivatives against four key hCA isoforms: hCA I, hCA II (cytosolic, off-target isoforms), hCA IX, and hCA XII (tumor-associated, target isoforms). The data is compiled from a comprehensive study on benzenesulfonamide inhibitors.[1][4] While data for the exact 2,4,6-trimethyl analog was not available in this specific dataset, we have included analogs with varying methyl and other substitutions on the phenyl ring to deduce the structure-activity relationship.
Table 1: Carbonic Anhydrase Inhibitory Activity (Ki, nM) of N-(Substituted phenyl)sulfonyl-β-alanine Analogs
| Compound ID | Substitution on Phenyl Ring | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA IX over hCA I/II | Selectivity for hCA XII over hCA I/II |
| 1 | 4-CH₃ | 94.4 | 179.4 | 134.8 | 145.5 | Moderate | Moderate |
| 2 | 2,4-di-CH₃ | >10000 | 884.3 | 2280 | >10000 | Low | Low |
| 3 | 4-Cl | 250 | 12.1 | 25.7 | 5.7 | High | Very High |
| 4 | 4-F | 225 | 11.8 | 24.9 | 5.5 | High | Very High |
| 5 | 4-NH₂ (Sulfanilamide) | 250 | 12 | 25 | 5.7 | High | Very High |
Data adapted from Angeli et al., Bioorg. Med. Chem., 2022 and Casini et al., Curr. Cancer Drug Targets, 2002.[1][5]
Analysis of Structure-Activity Relationships:
-
Role of the Primary Sulfonamide Group: The unsubstituted sulfonamide moiety (-SO₂NH₂) is critical for potent CA inhibition as it acts as the primary zinc-binding group within the enzyme's active site.[1]
-
Impact of Phenyl Ring Substitution:
-
Methyl Substitution: A single methyl group at the para-position (Compound 1 ) results in moderate inhibitory activity against all tested isoforms. However, the introduction of a second methyl group at the ortho-position (Compound 2 , 2,4-di-CH₃) leads to a significant decrease in potency, particularly against the tumor-associated isoforms hCA IX and XII. This suggests that steric hindrance from the ortho-methyl group may disrupt the optimal binding conformation in the active site. Based on this trend, the three methyl groups in this compound might lead to even greater steric clashes, potentially reducing its inhibitory activity.
-
Halogen Substitution: The presence of a halogen (Cl or F) at the para-position (Compounds 3 and 4 ) significantly enhances inhibitory potency and selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. This is a desirable characteristic for developing anticancer agents with fewer off-target side effects.
-
Amino Substitution: The parent compound with a para-amino group (Sulfanilamide, Compound 5 ) is a potent inhibitor of the tumor-associated isoforms, demonstrating the importance of this functional group for strong interactions within the active site.
-
Logical Flow of SAR:
Caption: Structure-Activity Relationship for Phenyl Ring Modifications.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To provide a practical context for the presented data, a detailed protocol for a common in vitro carbonic anhydrase inhibition assay is outlined below. This colorimetric assay measures the esterase activity of CA.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile.
-
Prepare serial dilutions of the test compounds and the positive control (acetazolamide) in the assay buffer containing a small percentage of DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compound dilutions to the respective wells.
-
Add the enzyme solution to all wells except the blank (no enzyme) and negative control (no inhibitor) wells.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode at regular intervals for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This comparative guide highlights the structure-activity relationships of 3-(benzenesulfonamido)propanoic acid derivatives as carbonic anhydrase inhibitors. The available data suggests that while the core scaffold is promising, the substitution pattern on the phenyl ring plays a critical role in determining both the potency and isoform selectivity of these inhibitors. Specifically, bulky substitutions, such as the 2,4,6-trimethyl arrangement in the lead compound, may negatively impact activity due to steric hindrance. In contrast, smaller, electron-withdrawing groups like halogens at the para-position appear to be optimal for achieving high potency and selectivity for the tumor-associated CA isoforms IX and XII.
For researchers and drug development professionals, these findings provide a clear rationale for prioritizing analogs with para-substitutions that can engage in favorable interactions within the CA active site. Future work should focus on synthesizing and evaluating a broader range of analogs with diverse electronic and steric properties to further refine the SAR and identify candidates with superior therapeutic profiles. Additionally, exploring modifications to the β-alanine linker could offer another avenue for optimizing the pharmacokinetic and pharmacodynamic properties of this versatile class of inhibitors.
References
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Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]
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Eze, F. U., Okoro, U. C., Okafor, S. N., & Eze, P. I. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
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Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. Bioorganic & medicinal chemistry letters, 10(10), 1117-1120. [Link]
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Angeli, A., et al. (2022). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(15), 4933. [Link]
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Havránková, J., et al. (2018). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 23(10), 2599. [Link]
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Nocentini, A., et al. (2017). Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs. Bioorganic & medicinal chemistry, 25(9), 2651-2661. [Link]
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Nga, N. T. T., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 1-15. [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC advances, 12(45), 29195-29212. [Link]
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Galal, S. A., et al. (2021). Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold. Chemistry & Biodiversity, 18(10), e2100346. [Link]
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Kumar, S., et al. (2017). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S881-S893. [Link]
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Narasimhan, B., et al. (2017). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of N′-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene-4-(2-oxo-2-(4H-1,2,4-triazol-4-yl) methylamino) benzohydrazides. Arabian Journal of Chemistry, 10, S3341-S3361. [Link]
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Singh, P., et al. (2021). Synthesis, characterization and insect growth regulating study of beta-alanine substituted sulfonamide derivatives as juvenile hormone mimics. Results in Chemistry, 3, 100155. [Link]
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Młynarska-Cieślak, A., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 23(19), 11822. [Link]
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Khan, S. A., et al. (2024). Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. Journal of Molecular Structure, 1295, 136635. [Link]
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Angeli, A., et al. (2015). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 20(11), 20562-20575. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a synthesis of technical knowledge and practical laboratory experience.
Hazard Assessment and Chemical Profile
-
Chemical Structure: C₁₂H₁₇NO₄S[1]
-
Functional Groups:
-
Carboxylic Acid (-COOH): This group confers acidic properties, suggesting the compound is corrosive and can cause skin and eye irritation or damage.[2][3] Procedures for handling acidic waste are therefore applicable.
-
Sulfonamide (-SO₂NH-): This functional group is common in pharmaceuticals. Sulfonamides as a class can be environmental contaminants, necessitating their disposal as regulated chemical waste to prevent release into aquatic ecosystems.[4][5]
-
Trimethylbenzene (Mesitylene) Moiety: An aromatic hydrocarbon component.
-
Based on this structural analysis, this compound should be treated as a hazardous chemical waste, with particular attention to its corrosive nature and potential environmental impact.
Table 1: Deduced Hazard Profile
| Property | Inferred Hazard | Rationale |
| Physical State | Solid | Based on typical laboratory reagents of this type. |
| pH | Acidic (in solution) | Presence of the carboxylic acid group. |
| Health Hazards | Corrosive, Skin/Eye Irritant | Carboxylic acids can cause severe skin burns and eye damage.[2] |
| Environmental Hazards | Potential Aquatic Contaminant | Sulfonamides can persist in the environment.[4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard operating procedure mandated by OSHA and foundational to any laboratory's Chemical Hygiene Plan (CHP).[6][7][8]
-
Eye Protection: Safety goggles are mandatory to protect against potential splashes of solutions containing the acid.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: Handling of the solid compound, especially if it is a fine powder, should be done in a chemical fume hood to avoid inhalation.
All used disposable PPE should be considered contaminated and disposed of as solid hazardous waste.[9][10]
Segregation and Containerization: The Cornerstone of Safe Disposal
Proper waste segregation is critical to prevent dangerous chemical reactions.[11][12] this compound waste must be collected in a dedicated hazardous waste container and must not be mixed with other waste streams.
Experimental Protocol: Waste Container Setup
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic waste.[13] Ensure the container is in good condition with a secure, leak-proof screw cap.[14]
-
Affix a Hazardous Waste Label: The container must be labeled before any waste is added. Per EPA and OSHA requirements, the label must include:[9][15]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant").
-
The date the first waste is added (accumulation start date).
-
-
Placement: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[14][16] This is often within a chemical fume hood or a designated secondary containment bin.
Step-by-Step Disposal Procedures
Disposal must be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations.[10][17] Under no circumstances should this chemical or its solutions be poured down the drain. [11][14]
Disposing of Solid Waste
This category includes the pure compound, as well as contaminated consumables such as weighing papers, gloves, and absorbent pads used for cleaning spills.
-
Transfer: Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container described in Section 3.
-
Minimize Dust: If handling a powder, perform the transfer within a chemical fume hood to prevent the generation and inhalation of dust.
-
Seal Container: Securely cap the waste container immediately after adding the waste.
-
Log Entry: Record the approximate amount of waste added in a laboratory waste log, if required by your institution.
Disposing of Liquid Waste (Solutions)
This category includes any solutions containing dissolved this compound.
-
Use a Funnel: Place a designated waste funnel in the opening of the liquid hazardous waste container.
-
Pour Carefully: Slowly pour the liquid waste into the container, avoiding splashes.
-
Do Not Overfill: Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[13]
-
Rinse and Collect: Rinse the empty container that held the solution (e.g., a beaker) with a small amount of a suitable solvent (e.g., the solvent used to make the solution). Add this rinsate to the hazardous waste container to ensure complete capture of the chemical.
-
Seal and Store: Remove the funnel, securely cap the waste container, and return it to the SAA.
The flowchart below provides a visual guide to the decision-making process for proper disposal.
Caption: Disposal Decision Workflow
Emergency Procedures: Spill Management
In the event of a small spill, prompt and safe cleanup is essential.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Contain Spill: For liquid spills, use a chemical spill kit with an absorbent material appropriate for acids. For solid spills, gently cover with an absorbent and avoid creating dust.
-
Collect Waste: Carefully scoop the absorbed material and place it into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Final Disposal and Regulatory Compliance
Once a hazardous waste container is full, it must be removed from the SAA for disposal through your institution's approved channels.[14] Laboratory personnel are responsible for ensuring waste is properly packaged and labeled, but the final transport and disposal must be handled by trained professionals or a licensed waste disposal contractor.[17][18] This ensures the entire process, from generation to final disposition, is tracked and compliant with EPA's Resource Conservation and Recovery Act (RCRA) regulations.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible chemical management.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- American Laboratory. (2022). Managing Hazardous Chemical Waste in the Lab.
- Advantage Waste Consulting. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2094177, this compound.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Zhou, T., Yan, C., Zhang, L., et al. (2025). Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands: Importance and action mechanism of plants. Journal of Environmental Management, 383, 125520.
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- Sigma-Aldrich. (2024). Safety Data Sheet: Propionic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet: Propionic acid.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
- Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.
- University of Toronto. (2019). Handling Procedures for Chemical Wastes.
- Chemisphere UK. (2020). Safety Data Sheet: Prodet 20.
- Unknown. (n.d.).
- Gelest, Inc. (2016). Safety Data Sheet: 3-TRIMETHYLSILYLPROPIONIC ACID.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Fisher Scientific. (2023). Safety Data Sheet: Propionic acid.
- National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: PROPIONIC ACID.
- Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry.
- Fisher Science Education. (2015). Propionic Acid - Safety Data Sheet.
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A Comprehensive Guide to the Safe Handling of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid
This guide provides essential safety and logistical information for the handling and disposal of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid (CAS No. 53685-68-0). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory practices.
Hazard Assessment and Chemical Profile
This compound is an organic compound featuring both a sulfonamide and a carboxylic acid functional group.[1] While specific toxicological data is limited, a hazard assessment can be extrapolated from these structural components. The propanoic acid moiety suggests potential for skin and eye irritation, while sulfonamides can be associated with allergic reactions in sensitized individuals.
| Potential Hazard | Associated Functional Group | Precautionary Measures |
| Skin Irritation/Corrosion | Propanoic Acid | Avoid skin contact; wear appropriate gloves and lab coat.[2][3] |
| Serious Eye Damage/Irritation | Propanoic Acid | Wear chemical safety goggles or a face shield.[4][5] |
| Respiratory Tract Irritation | Propanoic Acid (as dust/aerosol) | Handle in a well-ventilated area, preferably a fume hood, to avoid dust inhalation.[2][6] |
| Allergic Reactions | Sulfonamide | Individuals with known sulfonamide allergies should handle with extreme caution. |
| Combustibility | General Organic Compound | May be combustible at high temperatures. Avoid open flames and sources of ignition.[6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling any chemical of unknown specific hazards.
-
Eye and Face Protection:
-
Requirement: Always wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Rationale: This is to protect the eyes from contact with the solid powder or solutions, which could cause serious and potentially irreversible damage.
-
-
Skin Protection:
-
Gloves: Neoprene or nitrile rubber gloves are recommended for their general resistance to a range of chemicals.[6][8] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Protective Clothing: A long-sleeved lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, chemically resistant overalls should be considered.[8][9] Ensure clothing provides full coverage.
-
-
Respiratory Protection:
-
Requirement: All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
If a fume hood is not available: A NIOSH-approved respirator with a particulate filter (P100) is necessary. Ensure proper fit testing and training for respirator use.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk and ensuring reproducible results.
Preparation:
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[11]
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
Handling:
-
Weighing: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to contain any airborne particles. Use a spatula for transfers and avoid creating dust clouds.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Transfers: Use appropriate glassware and funnels for transferring solutions to prevent spills.
Emergency Procedures:
-
Spill:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, wear your full PPE, cover the spill with an absorbent material, and then carefully sweep it into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Ensuring a Safe End-of-Life for a Chemical
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, absorbent pads) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and any known hazards.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional, local, and national regulations.[10]
-
Professional Disposal: Arrange for the collection and disposal of chemical waste through a licensed and reputable hazardous waste disposal company.
Caption: Disposal Workflow for this compound.
References
-
Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
-
This compound. PubChem, National Center for Biotechnology Information.
-
Protective Equipment. Albert Kerbl GmbH.
-
Using personal protective equipment on the farm. University of Minnesota Extension.
-
Safety Data Sheet - Propanoic Acid. Sigma-Aldrich.
-
Safety Data Sheet. Fisher Scientific.
-
3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. Gelest, Inc.
-
Safety Data Sheet - Propanoic Acid. Sigma-Aldrich.
-
Hazardous Substance Fact Sheet - Propionic Acid. New Jersey Department of Health.
-
ERYTHROSINE B Safety Data Sheet. Oxford Lab Fine Chem LLP.
-
Chemical Safety Manual. IIT Bombay.
-
Safety Data Sheet. Chemisphere UK.
-
Personal protective equipment for crop protection. Royal Brinkman.
-
Safety Data Sheet - 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
